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  • Product: Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Core Science & Biosynthesis

Foundational

Stereoisomeric Profiling and Chiral Resolution of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate: A Technical Guide

Executive Summary In the rapidly evolving field of peptidomimetic drug development, restricting the conformational flexibility of peptide backbones is paramount for enhancing target affinity and proteolytic stability. Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of peptidomimetic drug development, restricting the conformational flexibility of peptide backbones is paramount for enhancing target affinity and proteolytic stability. Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (CAS: 736094-91-0) serves as a highly specialized, alicyclic C α -tetrasubstituted amino acid building block[1]. Because the free amino acid is highly polar and difficult to purify, esterification to the ethyl ester masks the zwitterionic nature, increasing lipophilicity for efficient chiral resolution and serving as a versatile synthetic intermediate. This whitepaper provides a comprehensive, self-validating technical framework for synthesizing, separating, and validating the stereoisomers of this critical molecule.

Structural and Stereochemical Foundations

The core structure consists of a cyclopentane ring with two adjacent chiral centers at the C1 and C2 positions.

  • C1 Chirality: Bonded to an amino group (-NH 2​ ), an ethyl ester group (-CO 2​ Et), the C2 carbon, and the C5 carbon.

  • C2 Chirality: Bonded to a methyl group (-CH 3​ ), a hydrogen atom, the C1 carbon, and the C3 carbon.

Because both C1 and C2 are asymmetric, the molecule exists as four distinct stereoisomers ( 22=4 ), forming two pairs of diastereomers (the cis pair and the trans pair)[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name Ethyl 1-amino-2-methylcyclopentane-1-carboxylate
CAS Number 736094-91-0

| Molecular Formula | C 9​ H 17​ NO 2​ | | Molecular Weight | 171.24 g/mol | | Chiral Centers | 2 (C1, C2) | | Total Stereoisomers | 4 (Two diastereomeric pairs) |

Table 2: Stereoisomeric Profiling and Pharmacological Impact

Stereoisomer Absolute Configuration Relative Geometry Pharmacological Consequence in Peptides

| Isomer A | (1R, 2R) | Cis | Induces right-handed 310​ -helical turns | | Isomer B | (1S, 2S) | Cis | Induces left-handed 310​ -helical turns | | Isomer C | (1R, 2S) | Trans | Promotes extended β -strand / β -turn motifs | | Isomer D | (1S, 2R) | Trans | Promotes extended β -strand / β -turn motifs |

Mechanistic Role in Peptidomimetics

The insertion of 1-amino-2-methylcyclopentanecarboxylic acid derivatives into a peptide sequence exerts severe conformational constraints. The causality behind this is twofold:

  • The Thorpe-Ingold (Gem-Dialkyl) Effect: The tetrasubstitution at the C α (C1) position drastically limits the allowed ϕ and ψ dihedral angles of the peptide backbone.

  • Asymmetric Steric Bulk: The methyl group at C2 breaks the symmetry of the cyclopentane ring. Depending on the absolute configuration, this steric bulk forces the peptide backbone to adopt specific secondary structures (e.g., helices vs. β -turns), which directly impacts how the peptide interacts with biological targets and specific amino acid transporters[3].

G A Peptide Backbone B Insert 2-MeAc5c Ester A->B C Steric Clash (C1/C2) B->C D Restricted U03A6/U03A8 Space C->D E Protease Resistance D->E

Logical pathway of conformational restriction induced by 2-MeAc5c insertion.

Experimental Workflows: Synthesis and Chiral Resolution

Protocol 1: Diastereoselective Synthesis via the Bucherer-Bergs Reaction

Objective: Synthesize the racemic cis and trans diastereomers of the alicyclic amino acid prior to esterification. Causality: The Bucherer-Bergs reaction is selected over the Strecker synthesis because it proceeds via a thermodynamically controlled hydantoin intermediate. This allows for early-stage diastereomeric enrichment via fractional crystallization, minimizing downstream purification bottlenecks.

  • Hydantoin Formation: React 2-methylcyclopentanone with potassium cyanide (KCN) and ammonium carbonate ((NH 4​ ) 2​ CO 3​ ) in aqueous ethanol at 60°C for 24 hours. Self-validation: Monitor the disappearance of the ketone via TLC. The spiro-hydantoin acts as a stable, isolable intermediate.

  • Diastereomeric Enrichment: Cool the mixture to induce precipitation. The major diastereomer (typically the trans-hydantoin) crystallizes first. Filter and recrystallize from hot ethanol to achieve >95% diastereomeric ratio (dr).

  • Hydrolysis: Reflux the purified hydantoin in 6N HCl at 110°C for 48 hours to yield the free 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride[4]. Causality: Harsh acidic conditions are strictly required to break the robust hydantoin ring.

  • Esterification: Suspend the free amino acid in absolute ethanol, cool to 0°C, and add thionyl chloride (SOCl 2​ ) dropwise. Reflux for 12 hours. Causality: SOCl 2​ generates HCl in situ, driving the Fischer esterification to completion, yielding the target ethyl ester[1].

Protocol 2: Chiral HPLC Separation Workflow

Objective: Resolve the four stereoisomers of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate into enantiopure fractions. Causality: Normal-phase chiral HPLC is employed because the ethyl ester provides sufficient lipophilicity, allowing the enantiomers to interact differentially with the chiral grooves of the stationary phase without the need for chemical derivatization.

  • Sample Preparation: Dissolve the racemic ester mixture in Hexane/Isopropanol (IPA) (90:10 v/v) at a concentration of 10 mg/mL.

  • Column Equilibration: Utilize an amylose tris(3,5-dimethylphenylcarbamate) immobilized column (e.g., CHIRALPAK IA). Equilibrate with a mobile phase of Hexane/IPA/Diethylamine (DEA) (90:10:0.1 v/v/v) at 1.0 mL/min. Causality: DEA is a critical basic modifier; it masks residual silanols on the silica support, preventing severe peak tailing of the basic amino group.

  • Injection and Elution: Inject 20 μ L of the sample. The diastereomeric pairs will elute at distinct retention times, and the enantiomers within each pair will be resolved based on transient hydrogen bonding and dipole interactions with the amylose backbone.

  • Detection: Monitor the eluent using a UV detector at 210 nm (due to the lack of strong chromophores). Collect the four distinct fractions.

G A Racemic Mixture (4 Isomers) B Chiral HPLC (Amylose Phase) A->B C Cis Diastereomers (1R,2R) & (1S,2S) B->C Elution 1 D Trans Diastereomers (1R,2S) & (1S,2R) B->D Elution 2 E Isomer 1 C->E F Isomer 2 C->F G Isomer 3 D->G H Isomer 4 D->H

Workflow for the chiral separation of the four stereoisomers via HPLC.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the isolated stereoisomers, a multi-tiered analytical validation system must be executed:

  • Purity Check (ee%): Re-inject each collected fraction onto an analytical chiral column to confirm an enantiomeric excess (ee) of >99%.

  • Nuclear Magnetic Resonance (NMR): 1D 1 H and 2D NOESY NMR are required to determine the relative stereochemistry. A strong Nuclear Overhauser Effect (NOE) between the C2-methyl protons and the C1-ester/amino protons confirms the cis spatial arrangement.

  • Circular Dichroism (CD): Because the enantiomers are non-superimposable mirror images, their CD spectra will exhibit equal and opposite Cotton effects. CD is critical for correlating the isolated fractions with their absolute configurations.

  • X-ray Crystallography: To establish the absolute configuration definitively, the ethyl ester is hydrolyzed back to the free amino acid, crystallized with a chiral counterion (e.g., tartaric acid), and subjected to anomalous dispersion X-ray diffraction.

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Exploratory

Mechanism of action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate in biological systems

The Pharmacological Profile and Mechanism of Action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate: A Technical Whitepaper Executive Summary and Structural Rationale As a Senior Application Scientist, I approach the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Profile and Mechanism of Action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate: A Technical Whitepaper

Executive Summary and Structural Rationale

As a Senior Application Scientist, I approach the pharmacological evaluation of unnatural amino acids not merely as a catalog of biological effects, but as a cascade of structural causalities. Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (CAS: 736094-91-0)[1] is a highly specialized, synthetically constrained unnatural amino acid derivative. It serves as the lipophilic ethyl ester prodrug of 2-methylcycloleucine (1-amino-2-methylcyclopentane-1-carboxylic acid)[2].

The parent scaffold, cycloleucine, is a well-documented pharmacological tool known for its dual action: it acts as a dead-end inhibitor of Methionine Adenosyltransferase (MAT)[3] and as a competitive antagonist/partial agonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[4]. The strategic addition of a 2-methyl group introduces specific steric bulk that alters binding kinetics, while the ethyl esterification masks the polar carboxylate, dramatically enhancing passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

This whitepaper dissects the prodrug activation kinetics, the tri-modal mechanism of action of its active metabolite, and the rigorous experimental protocols required to validate these pathways in vitro.

Prodrug Activation Kinetics

Unnatural amino acids like 2-methylcycloleucine exist as zwitterions at physiological pH, severely limiting their membrane permeability. By synthesizing the ethyl ester, the molecule's lipophilicity (XLogP3) is significantly increased.

Upon entering the cytosol via passive diffusion, the prodrug is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases. This cleavage removes the ethyl group, unmasking the active free acid. Because the resulting zwitterion cannot easily diffuse back across the hydrophobic lipid bilayer, the active compound is effectively "trapped" inside the cell, leading to high localized intracellular concentrations necessary for target engagement.

G Prodrug Ethyl 1-amino-2-methylcyclopentane -1-carboxylate (Prodrug) Esterase Intracellular Carboxylesterases Prodrug->Esterase Cellular Uptake Active 2-Methylcycloleucine (Active Free Acid) Esterase->Active Hydrolysis MAT MAT Enzyme Active->MAT Inhibition NMDA NMDA Receptor Active->NMDA Antagonism LAT1 LAT1 Transporter Active->LAT1 Blockade SAMe Decreased SAMe MAT->SAMe Ca Altered Ca2+ Influx NMDA->Ca mTOR mTORC1 Inhibition LAT1->mTOR

Caption: Cellular activation of the prodrug and its multi-target pharmacological pathways.

Core Mechanisms of Action

Inhibition of Methionine Adenosyltransferase (MAT)

MAT catalyzes the ATP-dependent conversion of L-methionine to S-adenosylmethionine (SAMe), the universal methyl donor for DNA, RNA, and protein methylation[5]. The active metabolite, 2-methylcycloleucine, acts as a competitive, dead-end inhibitor.

  • The Causality: The cyclopentane ring structurally mimics the aliphatic side chain of L-methionine, allowing it to occupy the L-Met binding pocket of MAT2A[5]. However, because it lacks the terminal thioether group, it cannot undergo the adenylation reaction. The addition of the 2-methyl group increases the steric hindrance within the active site, locking the enzyme in an unproductive state and rapidly depleting intracellular SAMe pools[3].

Modulation of the NMDA Receptor (GluN1 Subunit)

The NMDA receptor is a coincidence detector requiring both glutamate and a co-agonist (glycine or D-serine) to open its ion channel[4].

  • The Causality: 2-methylcycloleucine competes directly with glycine at the strychnine-insensitive modulatory site on the GluN1 subunit[6]. Crystallographic and molecular dynamics studies on related cyclic amino acids reveal that while full agonists like glycine induce complete closure of the ligand-binding domain (LBD) cleft, bulkier cyclic analogs prevent full cleft closure[7]. The steric bulk of the 2-methylcyclopentane ring stabilizes an open-cleft or intermediate conformation, effectively acting as an antagonist or low-efficacy partial agonist, thereby dampening excitatory Ca2+ influx[8].

Inhibition of LAT1 (System L Amino Acid Transporter)

System L amino acid transporter 1 (LAT1) is responsible for the cellular uptake of large neutral amino acids (LNAAs)[4].

  • The Causality: The active metabolite mimics LNAAs, binding to the LAT1 substrate pocket but failing to translocate efficiently. This competitive blockade starves the cell of essential amino acids (like leucine), which subsequently triggers the downregulation of the mTORC1 signaling pathway, suppressing protein synthesis and cellular proliferation[4].

Quantitative Data Summary

To facilitate assay design, the physicochemical and target-binding parameters are summarized below.

Table 1: Physicochemical & Pharmacokinetic Profile

Compound StateMolecular WeightXLogP3Primary Cellular StateBBB Permeability
Ethyl Ester (Prodrug) 171.24 g/mol ~2.5 (Est.)LipophilicHigh (Passive Diffusion)
2-Methylcycloleucine 143.18 g/mol 1.28ZwitterionLow (Requires LAT1)

Table 2: Target Affinity and Modulatory Effects

TargetBinding SitePharmacological EffectDownstream Impact
MAT2A L-Met PocketCompetitive Dead-end InhibitionGlobal Hypomethylation
NMDA (GluN1) Glycine SiteAntagonism / Partial AgonismReduced Synaptic Ca2+ Influx
LAT1 Substrate PocketCompetitive Transport BlockademTORC1 Suppression

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be self-validating. Below are the optimized protocols for assessing the primary mechanisms of this compound.

Protocol A: LC-MS/MS Quantification of Intracellular SAMe (MAT Inhibition)

Why this works: SAMe is highly unstable and prone to spontaneous degradation into methylthioadenosine (MTA). Immediate acidic quenching is critical to arrest MAT activity and precipitate proteins, ensuring the measured SAMe pool reflects the exact moment of cellular disruption.

  • Cell Culture & Dosing: Plate hepatocytes (or target cell line) at 1×105 cells/well. Incubate with varying concentrations of the ethyl ester prodrug (10 μM to 1 mM) for 4 hours.

  • Acidic Quenching: Aspirate media and immediately add 200 μL of ice-cold 0.4 M perchloric acid (PCA) to arrest all enzymatic activity instantly.

  • Extraction: Scrape cells and transfer the lysate to microcentrifuge tubes. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Neutralization: Transfer the supernatant and neutralize with 1 M K2HPO4 to pH 4.0 (the optimal stability range for SAMe).

  • LC-MS/MS Analysis: Inject 10 μL onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transition for SAMe ( m/z 399.1 250.1).

Workflow Step1 Cell Culture & Dosing Step2 Acidic Quenching Step1->Step2 Arrest MAT Step3 Protein Precipitation Step2->Step3 Centrifuge Step4 LC-MS/MS Analysis Step3->Step4 Quantify SAMe

Caption: Step-by-step experimental workflow for quantifying MAT inhibition via LC-MS/MS.

Protocol B: Whole-Cell Patch-Clamp of NMDA Receptors

Why this works: We employ a Mg2+ -free extracellular solution because Mg2+ causes a voltage-dependent block of the NMDA pore. Removing it isolates the ligand-binding kinetics at the GluN1 glycine site from pore-blocking artifacts.

  • Preparation: Express recombinant GluN1/GluN2A receptors in HEK293T cells or utilize cultured hippocampal neurons[6].

  • Solutions: Prepare a Mg2+ -free extracellular recording solution (140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Recording: Establish whole-cell configuration and hold the membrane potential at -70 mV.

  • Agonist Application: Apply 100 μM Glutamate + 10 μM Glycine via a rapid perfusion system to establish the maximal inward current ( Imax​ ).

  • Antagonism Assay: Pre-incubate the cells with the active metabolite (2-methylcycloleucine, generated via prior esterase cleavage or synthetic supply) at varying concentrations (10 μM to 1 mM), followed by co-application with Glutamate/Glycine to determine the IC50​ for cleft-closure inhibition[7].

References

  • AA Blocks. "736094-91-0 | ethyl 1-amino-2-methylcyclopentane-1-carboxylate." aablocks.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdU1NyII57n1pZwAKFBvpW8wCDzdWcfiEGQgXB70-nhIm3KYqDQddTn1dRtNDII0XTa3Q22fs8evW3Ll6fBO1pnmJTxXZTi0-RqRSa47Ni77a2PqhHGLwxrAo49Y4sgxCOPro7]
  • BenchChem. "Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact." benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjavRbJ5AzXduG5Mi8hnVgMjfhYQzt3MbQQMuckzYx3qRJi7xkx9k6uvrYA7H1mRBOXU7ThiDd2WxusSz7kMA9qY4aPHHzxTRhzv760fe0tGcv0KSZSwU3GZ4FYMEKaFfTAe2E4lE-f2UZVQINbxEpGD4xXzdV9iTm3wfXNRk1kFGRWXEYYz7S2lPOMqB0zT53Vs7DHknOasuGUQdgsJIn_ZpdBVLXnwM6PdR9]
  • Inanobe, A., et al. "Mechanism of partial agonist action at the NR1 subunit of NMDA receptors." PubMed - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcKk9yJIxGksMHXJE4GdD4-OfYV1kTIkw35-6NSo7ULgWhDiBEnWzZfXo2Nvg6h6HyCwmFDTnbozN3nDIRgssUaoU2mhYLePdG5tEGtpsAGMTqtg5YnpjOJ8xXassPNuNfrn2y]
  • BenchChem. "Exploratory Studies of Cycloleucine in Neuroscience Research: An In-depth Technical Guide." benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEha4jiAEJ6Nucr8GoI91KqpAcYtyayi0LNLcHXbeIZY2Qgx_FVv2nS4_Dm7UBVXnFOHnThO9TXjurMWSIymjGbEvH3Bd7YEMrpwfChZaTCKnrgfbygKPOPfLIs0d3XbQfl0hNeZ0m7juqbxUvD6z2SC6vuRrKrrSnsGYEhlv8BoR0ZrlhzFSQTWH8boqdwCNoGCmdYKnq8VXuB-7IKql8MXD5V1idQI-mURrvXJ1BMQVursWDv]
  • Rogawski, M. A. "Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor." PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEOV0BtRhLiL9WNqTOcIUtsPDq4wq-NS-fHxnbqXNEhyLebkPo4klnchV0v87i6IB76VkLEIUQDDTyDfOlnmcRsRSaz-J_ay3SHY5MeaQrva9xYQMkE1dMeWKksbeUu2l9Jf5TH4jgEsCr6IQ=]
  • Pentikäinen, O. T., et al. "Structural Mechanism of N-Methyl-D-Aspartate Receptor Type 1 Partial Agonism." PLOS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqBEuywD-v2OYu9ALnsJCNrZP5hXkkWDZtHjEYdYxDkoH8ONaEthrwCMUFAYq3Fo2eKqXh5EFP0oMlGKx73TQ0pYvp2_kUqpTzwttL1faVzHjjfsomm9PHFIPtmz2Y9vgJ6BiDkz6U5YQ2VnXrSPnvq0NBgVaLQozXpc3KHWwKNGEEdI=]
  • Bailey, J., et al. "Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B." Biochemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoP18F1SCmDG3s2QfWho3q6vc41sYTThOfHEmH-Z1bY1rvajaulh43eECqvDlYOv7cI6S1KsB04gWBA1ZDBreD7GcfTDNJR8AbodjCfEvwbY1pYAuEojxMf1i99WZ1tBeqSClA7fM9hljtsHeEtiA=]
  • ECHEMI. "Buy 1-amino-2-methylcyclopentane-1-carboxylic acid from JHECHEM CO LTD." echemi.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyN_PM54yHAkZoq5DnzZ7ra3u0FTpY_OTP3K9KHI8deN5yftfmHycvjAuhkbe3rHMTfIW0AgLCiHjs3xlUSuFwHkK5-8uPB5O2MKq-XpK21oSVdMhxbO89ZR9wrmyrcxCjk-6G5wEM3jpBCLPufZRzBdxiIZPcaYrnljTZXkovT8rv906nKowYTLjcZ1jI1NryuwCuw2Xzgzs2G-s=]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptidomimetic Researchers. Focus: Stereoselective construction of alicyclic α,α -dialkyl amino acids via sulfinimine-mediated Strecker synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptidomimetic Researchers. Focus: Stereoselective construction of alicyclic α,α -dialkyl amino acids via sulfinimine-mediated Strecker synthesis.

Executive Summary & Strategic Rationale

Alicyclic α,α -disubstituted amino acids, such as 1-amino-2-methylcyclopentane-1-carboxylic acid derivatives, are highly valued in modern drug discovery. When incorporated into peptide backbones, these sterically demanding unnatural amino acids severely restrict local conformational space, thereby enhancing target binding affinity, increasing proteolytic stability, and modulating membrane permeability.

Synthesizing these quaternary stereocenters asymmetrically is notoriously difficult due to the poor electrophilicity of ketones and the steric hindrance encountered during nucleophilic addition. To overcome this, this protocol utilizes Ellman’s chiral sulfinamide chemistry . By condensing enantiopure (R)-2-methylcyclopentanone with (R)-tert-butanesulfinamide, we establish a robust chiral directing group. A subsequent modified Strecker reaction using an aluminum-based cyanide source ensures highly diastereoselective installation of the quaternary center, followed by hydrolysis and esterification to yield the target ethyl ester.

Mechanistic Causality & Experimental Design

A successful asymmetric synthesis requires understanding the why behind the reagents chosen. This protocol is designed as a self-validating system where each step is driven by specific chemical causality:

  • Titanium(IV) Ethoxide in Imine Condensation: Ketones are significantly less reactive than aldehydes. Standard dehydrating agents (like MgSO 4​ or molecular sieves) fail to drive the condensation to completion. Ti(OEt) 4​ acts dually as a potent Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger (precipitating as TiO 2​ ), pushing the equilibrium entirely toward the ketimine .

  • Aluminum-Templated Cyanation: Direct addition of TMSCN to ketimines often yields poor diastereoselectivity. Instead, we generate ethylaluminum cyanoisopropoxide in situ from Et 2​ AlCN and isopropanol. The aluminum coordinates to the sulfinyl oxygen, locking the molecule into a rigid chair-like transition state. This allows the cyanide to be delivered intramolecularly to the less hindered face of the imine, consistently yielding diastereomeric ratios (dr) > 95:5 .

TransitionState N1 Chiral Sulfinyl Ketimine N2 Al-Coordination to Sulfinyl Oxygen N1->N2 Enables N3 Intramolecular CN- Delivery (Re-face) N2->N3 Directs N4 High Diastereoselectivity (>95% dr) N3->N4 Yields

Fig 1: Mechanistic causality of the aluminum-templated stereoselective cyanide addition.

Reagent Matrix & Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and critical analytical validation markers for each step of the workflow.

Reaction PhaseTarget Intermediate / ProductExpected YieldKey Analytical Validation Markers
1. Condensation (R)-N-((R)-2-methylcyclopentylidene)-2-methylpropane-2-sulfinamide80–85%IR: C=N stretch ~1620 cm⁻¹TLC: R f​ ~0.5 (20% EtOAc/Hexane)
2. Strecker α -Amino nitrile intermediate75–82%IR: C≡N stretch ~2230 cm⁻¹NMR: dr > 95:5 (via integration)
3. Hydrolysis 1-amino-2-methylcyclopentane-1-carboxylic acid HCl85–90%NMR: Disappearance of t-Bu singlet (~1.2 ppm)
4. Esterification Ethyl 1-amino-2-methylcyclopentane-1-carboxylate90–95%NMR: Ethyl quartet (~4.1 ppm) & triplet (~1.2 ppm)

Step-by-Step Experimental Protocol

Workflow A 1. Imine Condensation Ti(OEt)4, THF B 2. Asymmetric Strecker Et2AlCN, iPrOH A->B C 3. Acidic Hydrolysis 6M HCl, Reflux B->C D 4. Esterification SOCl2, EtOH C->D E Target Molecule Ethyl Ester D->E

Fig 2: Four-step synthetic workflow for the asymmetric preparation of the target alicyclic amino ester.

Step 1: Synthesis of the Chiral Sulfinyl Ketimine
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add (R)-tert-butanesulfinamide (10.0 mmol) and (R)-2-methylcyclopentanone (11.0 mmol) dissolved in anhydrous THF (50 mL).

  • Activation: Syringe in Titanium(IV) ethoxide (20.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 12–16 hours. Self-Validation: The solution will turn slightly yellow. Monitor via TLC (stain with KMnO 4​ ) until the sulfinamide is consumed.

  • Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaHCO 3​ with rapid stirring. A dense white precipitate (TiO 2​ ) will form immediately. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography to yield the pure ketimine.

Step 2: Asymmetric Strecker Reaction
  • Pre-activation: In a rigorously dried Schlenk flask under argon, dissolve the ketimine (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C.

  • Cyanide Generation: In a separate vial, mix Et 2​ AlCN (7.5 mmol, 1.0 M in toluene) with anhydrous isopropanol (5.0 mmol) at 0 °C for 15 minutes to generate the active ethylaluminum cyanoisopropoxide species.

  • Addition: Transfer the aluminum reagent dropwise to the ketimine solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench carefully at 0 °C with saturated aqueous NH 4​ Cl. Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. The resulting α -amino nitrile is typically obtained with >95% diastereomeric excess and can be used directly or recrystallized.

Step 3: Hydrolysis and Auxiliary Cleavage
  • Hydrolysis: Suspend the α -amino nitrile (4.0 mmol) in 6M aqueous HCl (20 mL).

  • Reflux: Heat the mixture to reflux (105 °C) for 12 hours. Causality: The highly acidic conditions simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the acid-labile tert-butanesulfinyl group.

  • Purification: Cool the mixture to room temperature and wash with diethyl ether (2 × 15 mL) to remove the cleaved auxiliary byproducts.

  • Isolation: Lyophilize or evaporate the aqueous layer under reduced pressure to yield 1-amino-2-methylcyclopentane-1-carboxylic acid as a white hydrochloride salt.

Step 4: Esterification to Target Molecule
  • Activation: Suspend the amino acid hydrochloride salt (3.0 mmol) in absolute ethanol (15 mL) and cool to 0 °C in an ice bath.

  • Chlorination: Add thionyl chloride (SOCl 2​ , 9.0 mmol) dropwise. Self-Validation: Vigorous gas evolution (SO 2​ and HCl) will occur.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Final Isolation: Concentrate the reaction mixture in vacuo to remove excess SOCl 2​ and ethanol. Dissolve the residue in a minimal amount of cold water, basify to pH 8 using saturated NaHCO 3​ , and extract with dichloromethane (3 × 15 mL). Dry the organic layers and concentrate to afford pure Ethyl 1-amino-2-methylcyclopentane-1-carboxylate .

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[Link]

  • Davis, F. A., Portonovo, P. S., Reddy, R. E., & Chiu, Y. (2000). Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α -Alkyl α -Amino Acids. The Journal of Organic Chemistry, 65(26), 8851-8856.[Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284.[Link]

Application

Application Notes and Protocols for the Incorporation of Ethyl 1-Amino-2-methylcyclopentane-1-carboxylate into Peptidomimetics

Abstract The incorporation of non-canonical, conformationally constrained amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance proteolytic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-canonical, conformationally constrained amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. This guide provides a comprehensive technical overview and detailed protocols for the use of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, a unique α,α-disubstituted cyclic amino acid, in the synthesis of advanced peptidomimetics. We present a strategic workflow encompassing the synthesis of the requisite Fmoc-protected amino acid building block, its efficient incorporation into peptide chains via solid-phase peptide synthesis (SPPS) with a focus on overcoming steric hindrance, and finally, the cleavage, purification, and characterization of the resulting peptidomimetic. These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the structural and functional advantages of sterically demanding cyclic residues in their therapeutic and research programs.

Introduction: The Rationale for Constrained Scaffolds

The therapeutic potential of native peptides is often hampered by their poor metabolic stability and inherent conformational flexibility. The peptide backbone is susceptible to rapid degradation by proteases, and the multitude of accessible conformations in solution can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity.[1][2] The introduction of α,α-disubstituted amino acids, such as 1-amino-2-methylcyclopentane-1-carboxylic acid, addresses these limitations by imposing rigid structural constraints.[3][4]

The key advantages conferred by this class of building blocks include:

  • Proteolytic Resistance: The quaternary α-carbon sterically shields the adjacent peptide bonds from enzymatic cleavage.

  • Conformational Rigidity: The cyclic nature and the gem-disubstitution at the α-carbon "fix" the peptide backbone's φ and ψ dihedral angles, pre-organizing the peptidomimetic into a specific, often helical, conformation.[1][3] This can lead to enhanced binding affinity by reducing the entropic cost of receptor binding.

  • Structural Diversity: The methyl group at the 2-position of the cyclopentane ring introduces an additional stereocenter, offering a nuanced tool for probing the steric and hydrophobic requirements of a receptor's binding pocket.

This guide will provide the necessary chemical strategies to harness these advantages, from the synthesis of the building block to the final, purified peptidomimetic.

Synthesis of the Key Building Block: Fmoc-1-amino-2-methylcyclopentane-1-carboxylic acid

While the target ethyl ester (CAS 736094-91-0) is commercially available, its synthesis in-house may be desirable for cost-efficiency or to obtain specific stereoisomers.[5] We propose a robust and scalable synthetic strategy based on the well-established Strecker and Bucherer-Bergs reactions, starting from the readily available 2-methylcyclopentanone.[2][4][6][7]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Amino Acid Synthesis cluster_1 Part 2: Protection for SPPS cluster_2 Part 3: (Optional) Esterification A 2-Methylcyclopentanone B 1-Amino-2-methylcyclopentane -1-carbonitrile A->B Strecker or Bucherer-Bergs Reaction C 1-Amino-2-methylcyclopentane -1-carboxylic Acid B->C Nitrile Hydrolysis E Fmoc-1-amino-2-methylcyclopentane -1-carboxylic Acid C->E Fmoc Protection G Ethyl 1-amino-2-methylcyclopentane -1-carboxylate C->G Fischer Esterification D Fmoc-Cl or Fmoc-OSu F Ethanol, Acid Catalyst

Caption: Proposed workflow for the synthesis of the Fmoc-protected amino acid.

Protocol 2.1: Synthesis via Strecker Reaction

The Strecker synthesis provides a direct route to α-amino nitriles from ketones.[4][6][8][9][10]

Step 1: Synthesis of 1-Amino-2-methylcyclopentane-1-carbonitrile

  • In a well-ventilated fume hood, combine 2-methylcyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) in a suitable solvent such as aqueous methanol.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove inorganic salts and extract the α-amino nitrile product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be handled with care due to the potential presence of residual cyanide.

Step 2: Hydrolysis to 1-Amino-2-methylcyclopentane-1-carboxylic Acid

  • Heat the crude α-amino nitrile from Step 1 under reflux in a strong acidic solution (e.g., 6 M HCl) for 12-24 hours.[6][11][12][13]

  • Cool the reaction mixture and neutralize to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Collect the solid amino acid by vacuum filtration, wash with cold water and then a minimal amount of cold ethanol, and dry under vacuum.

Protocol 2.2: Nα-Fmoc Protection

For use in standard solid-phase peptide synthesis (SPPS), the α-amino group must be protected, typically with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[14][15][16][17]

  • Suspend the synthesized 1-amino-2-methylcyclopentane-1-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add a base, such as sodium bicarbonate or sodium carbonate (2.5 eq), to the suspension.

  • Cool the mixture in an ice bath and add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract the Fmoc-protected amino acid into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography on silica gel to yield the final building block for SPPS.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating α,α-disubstituted amino acids is the steric hindrance around the α-amino and carboxyl groups, which can lead to slow and incomplete coupling reactions.[18][19][20] The choice of coupling reagent is therefore critical for success.

Comparative Performance of Coupling Reagents
Coupling ReagentRelative ReactivityRacemization RiskSuitability for Sterically Hindered Residues
DCC/HOBtModerateModerateLow to Moderate
HBTU/HOBtHighLowModerate to High
HATU/HOAt Very High Very Low Excellent [1][18][21]
PyBOPHighLowHigh
COMUVery HighVery LowExcellent

This table summarizes generally observed trends in peptide synthesis.

Expert Insight: For coupling sterically demanding residues like Fmoc-1-amino-2-methylcyclopentane-1-carboxylic acid, HATU is the reagent of choice. Its high reactivity, attributed to the formation of a highly reactive OAt-active ester and potential anchimeric assistance from the pyridine nitrogen in the HOAt moiety, enables efficient amide bond formation where other reagents may fail.[1][18][21]

SPPS Workflow Diagram

SPPS_Workflow Start Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Amino Acid (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No (End of Sequence) Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize End Final Peptidomimetic Characterize->End

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: SPPS Incorporating the Constrained Amino Acid

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin for a C-terminally amidated peptide.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-1-amino-2-methylcyclopentane-1-carboxylic Acid: a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-1-amino-2-methylcyclopentane-1-carboxylic acid (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and 1-Hydroxy-7-azabenzotriazole (HOAt, 4 eq, 0.4 mmol) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the activation mixture and agitate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time and/or double coupling may be necessary. e. Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For coupling an amino acid onto the sterically hindered N-terminus of the cyclic residue, extended coupling times and the use of HATU are also strongly recommended.

Cleavage, Purification, and Characterization

Protocol 4.1: Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, dry the peptidyl-resin under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification by RP-HPLC

Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[22][23][24][25]

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from ~5% B to 95% B over 30-60 minutes is a good starting point. The hydrophobicity of the cyclic residue may require optimization of the gradient.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm the mass of the desired product.

Protocol 4.3: Characterization

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard.

  • Analysis: Confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated average or monoisotopic mass of the peptidomimetic. High-resolution mass spectrometry can confirm the elemental composition.

  • Tandem MS (MS/MS): For sequence confirmation, MS/MS can be performed. Note that cyclic peptides or those with constrained residues can exhibit complex fragmentation patterns.[18][19][21][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and investigate the three-dimensional conformation of the peptidomimetic in solution.

  • Experiments:

    • 1D ¹H NMR: Provides initial information on the presence of expected proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance constraints for conformational analysis. The presence of NOEs between non-adjacent residues is a strong indicator of a folded structure.

    • ¹³C and HSQC (Heteronuclear Single Quantum Coherence): Confirms carbon-proton connectivities.

  • Interpretation: The incorporation of the 1-amino-2-methylcyclopentane-1-carboxylic acid residue is expected to significantly influence the chemical shifts of neighboring protons and induce a specific, constrained conformation that can be elucidated through detailed analysis of NOE patterns.[3]

Conclusion

The strategic incorporation of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate into peptide scaffolds represents a sophisticated approach to peptidomimetic design. While its α,α-disubstituted and cyclic nature presents synthetic challenges, particularly during peptide coupling, these can be effectively overcome through the use of high-reactivity coupling reagents like HATU and optimized reaction conditions. The protocols and technical insights provided herein offer a comprehensive framework for researchers to successfully synthesize, purify, and characterize novel peptidomimetics endowed with enhanced stability and conformational definition. The resulting molecules are valuable tools for probing biological systems and hold significant promise as next-generation therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.).
  • Mass spectrometric analysis of head-to-tail connected cyclic peptides. (n.d.).
  • Purification of peptides from solid-phase peptide synthesis with RP-HPLC. (n.d.).
  • Matsumoto, H., et al. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry.
  • Mass spectrometric analysis of head-to-tail connected cyclic peptides. (2026, February 26).
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (n.d.).
  • A 3(10)
  • Hara, K., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF.
  • Mant, C. T., & Hodges, R. S. (n.d.).
  • Askin, D., et al. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Fairlie, D. P., et al. (n.d.).
  • Aguilar, M.-I. (n.d.). HPLC of Peptides and Proteins.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps.
  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (n.d.).
  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. (2025, October 16).
  • Acid to Ester - Common Conditions. (n.d.).
  • Demizu, Y., et al. (n.d.). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry.
  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids
  • Castro, T. G., et al. (2023).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure.
  • de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (2024, January 5). Total Synthesis.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025, June 16).
  • 12 Peptides Incorporating Secondary Structure Inducers and Mimetics. (n.d.).
  • Martínková, L., & Veselá, A. B. (n.d.).
  • Nitrile to Acid - Common Conditions. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Ester synthesis by esterific
  • Conformations of Peptides Containing a Chiral Cyclic α, α-disubstituted α-amino Acid Within the Sequence of Aib Residues. (2010, November 15). PubMed.
  • Automated Mass Spectrometric Sequence Determination of Cyclic Peptide Library Members. (2002, December 14).
  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583.
  • Niedermeyer, T. H. J., & Strohalm, M. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLOS ONE.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. (n.d.). PMC.
  • A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. (2025, February 20). Sciforum.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.
  • AA Blocks. (n.d.).

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Method

Revolutionizing Peptide Design: A Guide to Incorporating Ethyl 1-amino-2-methylcyclopentane-1-carboxylate via Solid-Phase Peptide Synthesis

Introduction: The Dawn of Conformationally Constrained Peptides In the landscape of therapeutic peptide development, the quest for enhanced potency, selectivity, and metabolic stability is paramount. A key strategy in ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dawn of Conformationally Constrained Peptides

In the landscape of therapeutic peptide development, the quest for enhanced potency, selectivity, and metabolic stability is paramount. A key strategy in achieving these goals is the introduction of conformational constraints into the peptide backbone. α,α-disubstituted α-amino acids (dAAs) are a powerful tool in this endeavor, as they restrict the rotational freedom of the peptide chain, often inducing stable secondary structures like helices.[1][2][3] Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, a cyclic dAA, offers a unique combination of steric hindrance and a pre-organized structure that can significantly influence peptide conformation and, consequently, its biological activity.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this novel building block in solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide detailed, field-proven protocols, and troubleshoot common challenges associated with the incorporation of such sterically demanding residues.

The incorporation of dAAs, such as Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, is known to enhance resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide-based drugs.[1][5] This increased stability, coupled with the ability to finely tune peptide conformation, makes these non-proteinogenic amino acids highly attractive for the design of novel peptide mimetics and therapeutics.[6]

Core Principles: Overcoming the Steric Challenge

The primary obstacle in incorporating Ethyl 1-amino-2-methylcyclopentane-1-carboxylate into a growing peptide chain is the steric hindrance posed by the α,α-disubstitution and the cyclic nature of the residue.[7] This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Therefore, standard SPPS protocols often require significant optimization.

The key to successful incorporation lies in enhancing the reactivity of the coupling step. This can be achieved through several synergistic strategies:

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient.[8] The use of more powerful uronium/phosphonium salt-based reagents such as HATU, HBTU, HCTU, or PyBOP is essential. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[8][9]

  • Extended Reaction Times and Elevated Temperatures: To drive the sluggish coupling reaction to completion, extended reaction times are often necessary.[8] In some cases, gentle heating can be employed, although caution must be exercised to minimize the risk of racemization. Microwave-assisted peptide synthesis (MAPS) has emerged as a highly effective technique to accelerate the coupling of sterically hindered amino acids, often leading to higher yields and purities in shorter timeframes.[7]

  • Optimized Solvent Systems: The choice of solvent plays a crucial role in solvating the peptide-resin complex and facilitating the coupling reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation and improve reaction kinetics.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the incorporation of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate into your peptide sequence. It is important to note that optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acids.

Protocol 1: Standard Coupling of Fmoc-Protected Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

This protocol utilizes a potent uronium-based coupling reagent and is suitable for most applications.

Materials:

  • Fmoc-protected Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-protected Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF or NMP. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling: Perform a Kaiser test to assess the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence using standard SPPS protocols.

Diagram of the Standard Coupling Workflow:

SPPS_Workflow Resin Resin Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Amino Acid (HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next_AA Next Amino Acid Cycle Wash2->Next_AA

Caption: Standard SPPS cycle for amino acid incorporation.

Protocol 2: Microwave-Assisted Coupling for Enhanced Efficiency

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Follow steps 1-4 from Protocol 1 for resin preparation and amino acid activation.

  • Microwave Coupling: Add the activated amino acid solution to the deprotected resin in a microwave-compatible reaction vessel. Place the vessel in the microwave synthesizer and perform the coupling reaction at a constant temperature (e.g., 75°C) for 5-15 minutes.

  • Post-Microwave Agitation: After the microwave cycle, continue to agitate the reaction mixture at room temperature for an additional 30 minutes.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1.

  • Chain Elongation: Continue with the synthesis of the peptide.

Diagram of the Microwave-Assisted Coupling Workflow:

MA_SPPS_Workflow Resin_Prep Resin Preparation (Swell, Deprotect, Wash) MW_Couple Microwave Coupling (e.g., 75°C, 10 min) Resin_Prep->MW_Couple AA_Activation Amino Acid Activation AA_Activation->MW_Couple Post_Agitate Post-Microwave Agitation MW_Couple->Post_Agitate Wash_Monitor Wash & Monitor Post_Agitate->Wash_Monitor Next_Cycle Next Cycle Wash_Monitor->Next_Cycle

Caption: Workflow for microwave-assisted coupling.

Cleavage and Deprotection: Releasing the Final Peptide

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the combined filtrates to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Table 1: Troubleshooting Common Issues in SPPS with Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation, steric hindrance, peptide aggregation.1. Perform a double coupling.[8]2. Switch to a more potent coupling reagent (e.g., HATU, HCTU).[8]3. Increase coupling time and/or temperature (consider microwave synthesis).[7][8]4. Use NMP instead of DMF as the solvent.[8]
Low Yield of Final Peptide Incomplete coupling at multiple steps, premature chain termination.1. Optimize coupling conditions for all sterically hindered residues.2. Incorporate a capping step after each coupling to block unreacted amines.[10]
Side Product Formation during Cleavage Re-attachment of protecting groups to sensitive residues.1. Use a cleavage cocktail with appropriate scavengers based on the peptide sequence.[11]2. Minimize cleavage time to reduce exposure to strong acid.[11]

Conclusion: Expanding the Horizons of Peptide Therapeutics

The incorporation of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate into peptide sequences represents a significant step forward in the design of conformationally constrained and proteolytically stable peptide therapeutics. While the steric hindrance of this amino acid presents challenges, these can be effectively overcome through the use of optimized coupling strategies, including potent activating reagents, microwave assistance, and appropriate solvent systems. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully utilize this valuable building block in their drug discovery and development efforts. By harnessing the unique properties of such non-natural amino acids, the scientific community can continue to push the boundaries of peptide-based medicine.

References

  • Oba, M., et al. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry, 82(20), 11064-11074. Retrieved from [Link]

  • Berlicki, Ł. (2018). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 83(23), 14468-14478. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Tanaka, M., et al. (2003). Effect of α,α-dialkyl amino acids on the protease resistance of peptides. Journal of Peptide Science, 9(10), 621-627. Retrieved from [Link]

  • Goodman, M., et al. (1993). Unusual Peptide Bond Cleavage Reactions during Acidolytic Deprotection Reactions. The Journal of Organic Chemistry, 58(7), 1635-1638. Retrieved from [Link]

  • AA Blocks. (n.d.). 736094-91-0 | ethyl 1-amino-2-methylcyclopentane-1-carboxylate. Retrieved from [Link]

  • Houghten, R. A., et al. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Research, 66(6), 349-360. Retrieved from [Link]

  • Akaji, K., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 107-113. Retrieved from [Link]

  • Loffet, A. (2015). Cleavage of synthetic peptides. Google Patents.
  • Oba, M., et al. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry, 82(20), 11064-11074. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2856-2865. Retrieved from [Link]

  • Toniolo, C., & Crisma, M. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 64(4), 219-231. Retrieved from [Link]

  • Tanaka, M., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of Peptide Science, 9(10), 621-627. Retrieved from [Link]

  • Fuse, S. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. Fuse Lab. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Chen, Y. H., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2195. Retrieved from [Link]

  • Dolgikh, D. A., & Kirpichnikov, M. P. (2017). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. Acta Naturae, 9(3), 28-41. Retrieved from [Link]

  • Chemcas. (n.d.). ethyl 2-amino-1-methylcyclopentane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

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  • Schwyzer, R. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
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Application

Application Note: Catalytic Strategies for the Esterification of 1-Amino-2-methylcyclopentane-1-carboxylic Acid

Executive Summary & Mechanistic Context 1-Amino-2-methylcyclopentane-1-carboxylic acid is a non-proteinogenic, alicyclic α,α -disubstituted amino acid[1]. Molecules of this class impart exceptional conformational rigidit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-Amino-2-methylcyclopentane-1-carboxylic acid is a non-proteinogenic, alicyclic α,α -disubstituted amino acid[1]. Molecules of this class impart exceptional conformational rigidity to peptide backbones and serve as critical building blocks in drug discovery[2]. However, the esterification of this molecule presents a formidable synthetic challenge due to two primary factors:

  • Zwitterionic Stability: In the solid state and in neutral solutions, the molecule exists as a zwitterion. The carboxylate anion ( -COO− ) is a poor electrophile and must be fully protonated to undergo nucleophilic attack.

  • Extreme Steric Hindrance: The quaternary nature of the α -carbon, combined with the adjacent bulk of the β -methyl group on the cyclopentane ring, severely restricts the Bürgi-Dunitz trajectory required for incoming alcohol nucleophiles. This steric hindrance significantly diminishes the reactivity of the acid functionality[3].

Standard Fischer esterification (using catalytic H2​SO4​ or HCl gas) is often kinetically stalled by this steric shielding. To overcome this, highly efficient catalytic systems must be employed to generate hyper-reactive intermediates. This guide details the causality, selection, and self-validating protocols for the esterification of this hindered substrate.

Evaluation of Catalytic Systems

To successfully esterify 1-amino-2-methylcyclopentane-1-carboxylic acid, the chosen catalyst must either bypass direct nucleophilic attack via a highly reactive intermediate or provide an overwhelming thermodynamic driving force.

Thionyl Chloride ( SOCl2​ ): The Brute-Force Activation

Thionyl chloride is the premier reagent for the esterification of sterically hindered carboxylic acids[4]. Causality: When SOCl2​ is added to an alcohol (e.g., methanol), it reacts exothermically to generate anhydrous HCl and dialkyl sulfite. More importantly, it can react directly with the amino acid to form an acyl chloride intermediate. The acyl chloride is vastly more electrophilic than a protonated carboxylic acid, effectively overpowering the steric bulk of the cyclopentane ring and the β -methyl group[5].

Trimethylsilyl Chloride (TMSCl): The Mild Alternative

Causality: TMSCl serves a dual purpose. It reacts with the alcohol to generate anhydrous HCl in situ (providing the necessary acidic environment to break the zwitterion), while simultaneously acting as a water scavenger to drive the equilibrium forward. Furthermore, transient formation of a silyl ester intermediate enhances the leaving group ability, facilitating nucleophilic attack under milder conditions than SOCl2​ .

EDC / DMAP: Steglich Esterification for Bulky Alcohols

Causality: If the target ester requires a bulky alcohol (e.g., tert-butanol), acid-catalyzed methods fail entirely due to competing elimination reactions (forming isobutylene). In these cases, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer catalyst, forming a reactive amide intermediate that is subsequently attacked by the hindered alcohol[6].

CatalystSelection Start 1-Amino-2-methylcyclopentane- 1-carboxylic acid Q1 Target Alcohol Type? Start->Q1 Primary Primary Alcohols (MeOH, EtOH) Q1->Primary SecondaryTert Secondary/Tertiary (t-BuOH, i-PrOH) Q1->SecondaryTert Q2 Substrate/Product Sensitivity? Primary->Q2 EDC EDC•HCl / DMAP (Steglich Coupling) SecondaryTert->EDC Robust Robust (Standard) Q2->Robust Sensitive Acid/Heat Sensitive Q2->Sensitive SOCl2 SOCl2 / Reflux (High Yield, Harsh) Robust->SOCl2 TMSCl TMSCl / RT to 50°C (Mild, Clean) Sensitive->TMSCl

Decision matrix for selecting the optimal esterification catalyst.

Quantitative Catalyst Performance Summary

The following table summarizes the expected performance metrics for the esterification of 1-amino-2-methylcyclopentane-1-carboxylic acid based on the selected catalytic system.

Catalyst SystemTarget AlcoholTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
SOCl2​ Methanol / Ethanol65–80 (Reflux)12–2485–95Forms highly reactive acyl chloride intermediate; overcomes severe steric bulk.
TMSCl Methanol / Ethanol25–5024–4880–90Milder in situ HCl generation; transient silyl ester formation enhances reactivity.
EDC•HCl / DMAP Bulky (e.g., t-BuOH)2548–7260–75Steglich coupling bypasses direct nucleophilic attack on protonated acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a specific, observable metric (visual, thermal, or analytical) that confirms the mechanistic progression of the reaction.

Protocol A: SOCl2​ -Mediated Synthesis of the Methyl Ester Hydrochloride

This is the most robust method for overcoming the steric hindrance of the α,α -disubstituted center.

Reagents:

  • 1-Amino-2-methylcyclopentane-1-carboxylic acid (1.0 eq, MW: 143.18 g/mol )[1]

  • Anhydrous Methanol (10 volumes)

  • Thionyl Chloride ( SOCl2​ ) (3.0 eq)

Step-by-Step Methodology:

  • Suspension: Charge a dry, round-bottom flask equipped with a magnetic stir bar with the amino acid and anhydrous methanol under an inert atmosphere ( N2​ or Argon).

    • Validation Checkpoint 1 (Visual): The mixture will form an opaque white suspension. The amino acid zwitterion is highly insoluble in pure methanol.

  • Activation: Cool the flask to 0 °C using an ice bath. Add SOCl2​ dropwise over 15 minutes.

    • Validation Checkpoint 2 (Thermal/Gas): Observe a controlled exothermic reaction and the evolution of SO2​ and HCl gases. The dropwise addition prevents volatile loss of the solvent.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 16–24 hours.

    • Validation Checkpoint 3 (Optical): The transition from an opaque suspension to a clear, pale-yellow homogeneous solution indicates the complete breakdown of the zwitterionic lattice and conversion to the soluble ester hydrochloride.

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove methanol, unreacted SOCl2​ , and dissolved gases. Co-evaporate twice with toluene to remove residual HCl .

    • Validation Checkpoint 4 (Gravimetric): The mass of the crude white/off-white solid should be approximately 135% of the starting material mass, accounting for the addition of the methyl group and the hydrochloride salt (Theoretical MW: 193.67 g/mol ).

  • Analytical Confirmation:

    • Validation Checkpoint 5 (LC-MS): Analyze the crude product. The target mass for the methyl ester free base is [M+H]+=158.2 m/z . The starting material peak at 144.1 m/z must be <1% .

Mechanism Zwitterion Zwitterionic Amino Acid Protonation Protonated Carboxylic Acid Zwitterion->Protonation HCl (in situ) Activation Activated Intermediate (Acyl Chloride) Protonation->Activation SOCl2 Attack Nucleophilic Attack (by Methanol) Activation->Attack CH3OH Product Amino Acid Ester Hydrochloride Attack->Product -HCl, -SO2

Mechanistic pathway of SOCl2-mediated esterification.

Protocol B: TMSCl-Mediated Mild Esterification

Use this protocol if the substrate contains acid-sensitive moieties that cannot tolerate prolonged reflux in SOCl2​ .

Reagents:

  • 1-Amino-2-methylcyclopentane-1-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol or Methanol (10 volumes)

  • Trimethylsilyl Chloride (TMSCl) (4.0 eq)

Step-by-Step Methodology:

  • Preparation: Suspend the amino acid in the chosen anhydrous alcohol at room temperature.

  • Catalyst Addition: Add TMSCl dropwise via syringe.

    • Causality Note: TMSCl reacts with the alcohol to form HCl and silyl ethers, driving the reaction by consuming water and providing anhydrous acid.

  • Incubation: Stir the reaction at 40–50 °C for 24–48 hours.

    • Validation Checkpoint 1 (Optical): Similar to Protocol A, the reaction is complete when the suspension fully clarifies into a transparent solution.

  • Workup: Precipitate the product by adding cold diethyl ether to the concentrated reaction mixture. Filter and wash the resulting crystals with additional ether.

    • Validation Checkpoint 2 (Purity): The ether wash removes silyl byproducts (e.g., hexamethyldisiloxane), leaving the pure amino acid ester hydrochloride as a highly crystalline solid.

References

  • Glunz, P. W., & Rich, D. H. (1999). Reduction of Sterically Hindered α,α-disubstituted Amino Esters. Synthetic Communications. Retrieved from [Link]

  • Sahu, S., et al. (2021). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. RSC Advances / PMC. Retrieved from [Link]

  • Maddaluno, J., et al. (2021). Synthesis of Quaternary α-Amino Esters: A Remarkably Broad Substrate Scope in aza-Friedel−Crafts Alkylation. ChemRxiv. Retrieved from[Link]

  • Neves, A. R., et al. (2014). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Journal of the Brazilian Chemical Society / ResearchGate. Retrieved from [Link]

  • Pandey, A., et al. (2016). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega / PMC. Retrieved from[Link]

  • Leggio, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances. Retrieved from [Link]

  • Patil, D. J., et al. (2012). Thionyl chloride: A versatile reagent in organic synthesis. Der Pharma Chemica. Retrieved from[Link]

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Method

Application Notes and Protocols: A Strategic Approach to the In Vitro Assay Development for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, Ethyl 1-amino-2-methylcyclopentane-1-carboxylate. Given the absence of established biological targets...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, Ethyl 1-amino-2-methylcyclopentane-1-carboxylate. Given the absence of established biological targets for this molecule, we present a tiered, logical workflow designed to first assess its cytotoxic profile, followed by a series of exploratory assays to elucidate its potential pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of discovery with new chemical entities. The protocols herein are designed to be robust and adaptable, providing a solid foundation for more specialized investigations.

Introduction: Characterizing a Novel Chemical Entity

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is a synthetic amino acid ester with a constrained cyclic scaffold. While related cyclopentane-containing molecules have shown utility as building blocks for various therapeutic agents, including antiviral medications and receptor antagonists, the specific biological activities of this compound remain uncharacterized.[1][2] The primary objective of this application note is to provide a systematic and scientifically sound strategy for the initial in vitro evaluation of this and other novel compounds.

Our approach is rooted in the principles of early drug discovery, where a new molecule with unknown properties is first assessed for its general effects on cell health before proceeding to more specific, target-based, or phenotypic assays.[3] This tiered approach ensures that subsequent experimental results are not confounded by unintended cytotoxicity and allows for a more efficient allocation of resources in the quest to identify a compound's mechanism of action.

Tier 1: Foundational Cytotoxicity and Cell Viability Assays

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent in vitro experiments. We will detail the protocol for the widely used MTT assay, which measures the metabolic activity of living cells.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active (and therefore viable) cells.[5]

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • Human cell line (e.g., HEK293, HeLa, or a cell line relevant to a potential therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[6]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate in a complete culture medium. It is advisable to start with a wide concentration range (e.g., from 100 µM down to 1 nM).

    • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.[4]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4]

Data Analysis and Presentation

The cell viability is calculated as a percentage of the vehicle-treated control cells.

Calculation: % Viability = (Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background) * 100

The results should be plotted as a dose-response curve with the % Viability on the y-axis and the logarithm of the compound concentration on the x-axis. This allows for the determination of the IC50 value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Mean AbsorbanceStandard Deviation% Viability
Vehicle Control1.250.08100%
0.011.230.0798.4%
0.11.200.0996.0%
11.150.0692.0%
100.850.0568.0%
1000.300.0424.0%
Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

Tier 2: Exploratory Assays for Target Identification

Once a non-toxic concentration range for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate has been established, the next phase involves screening for potential biological activity. Since the target is unknown, we propose a panel of general assays that cover common drug target classes.

General Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting enzymes.[7] A general protocol for a biochemical enzyme inhibition assay is provided below. This can be adapted for various enzymes (e.g., proteases, kinases, etc.) by using the appropriate enzyme, substrate, and buffer conditions.[8][9]

Principle: An enzyme's activity is measured by monitoring the conversion of a substrate to a product. The rate of this reaction is determined in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Detailed Protocol: General Protease Inhibition Assay (Fluorescence-based)

Materials:

  • Purified protease of interest

  • Fluorogenic protease substrate

  • Assay buffer (optimized for the specific enzyme)

  • Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

  • Known protease inhibitor (positive control)

  • 96-well or 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Assay Setup:

    • Add the test compound dilutions to the wells of the microplate.

    • Include wells with assay buffer only (negative control) and wells with the known inhibitor (positive control).

    • Add the protease solution to all wells except for the substrate control wells.

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percent inhibition is calculated as follows:

% Inhibition = (1 - (Rate of reaction with compound / Rate of reaction of negative control)) * 100

The IC50 value can be determined by plotting the % inhibition against the logarithm of the compound concentration.

Compound Concentration (µM)Reaction Rate (RFU/min)% Inhibition
Negative Control5000%
0.14804%
142016%
1026048%
1008084%
General Receptor Binding Assay

Receptor binding assays are fundamental in determining if a compound interacts with a specific receptor.[10] Radioligand binding assays are a classic and robust method.[11]

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor. A reduction in the amount of bound radioligand indicates that the test compound is also binding to the receptor.[12]

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Unlabeled ligand (for non-specific binding determination)

  • Assay buffer

  • Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute the cell membranes and radioligand in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.[11]

    • Non-specific Binding: Add a high concentration of unlabeled ligand, radioligand, and cell membranes.[11]

    • Test Compound: Add the test compound dilutions, radioligand, and cell membranes.[11]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.[11]

    • Terminate the reaction by rapid vacuum filtration through the filter plate.[13]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[11]

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percent inhibition of specific binding is then calculated for each concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.[11]

Signaling Pathway Analysis

Should the compound show activity in a cell-based assay but not in a simple enzyme or binding assay, it may be modulating a signaling pathway.[14] Signaling pathway analysis can be complex, but a common starting point is to use reporter gene assays.

Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific signaling pathway. An increase or decrease in the expression of the reporter gene indicates modulation of the pathway.

Conceptual Workflow:

  • Select a cell line stably transfected with a reporter construct for a pathway of interest (e.g., NF-κB, CREB, AP-1).

  • Treat the cells with a known activator of the pathway in the presence and absence of various concentrations of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • A change in reporter activity in the presence of the compound suggests modulation of the signaling pathway.

Signaling_Pathway_Workflow start Start with a Hypothesis: Does the compound affect Pathway X? cell_line Select Cell Line with Pathway X Reporter Gene start->cell_line treatment Treat Cells with Pathway Activator +/- Compound cell_line->treatment lysis Lyse Cells and Add Reporter Substrate treatment->lysis readout Measure Reporter Signal (e.g., Luminescence) lysis->readout analysis Analyze Data: Does the compound alter the signal? readout->analysis conclusion_yes Conclusion: Compound Modulates Pathway X analysis->conclusion_yes Yes conclusion_no Conclusion: Compound does not affect Pathway X analysis->conclusion_no No

Caption: Conceptual workflow for signaling pathway analysis using a reporter gene assay.

Conclusion and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the initial in vitro characterization of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate. By systematically evaluating cytotoxicity before proceeding to exploratory assays, researchers can generate reliable and interpretable data. The results from this tiered approach will guide further investigations, such as more specific target identification, mechanism of action studies, and lead optimization efforts. This logical progression from general to specific assays is a cornerstone of modern drug discovery and will be instrumental in uncovering the therapeutic potential of this novel compound.

References

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  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • PubMed Central. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • PeerJ. (n.d.). Identifying disease-associated signaling pathways through a novel effector gene analysis. Retrieved from [Link]

  • IEEE Xplore. (2020, August 7). Signaling Pathway Analysis Combined With the Strength Variations of Interactions Between Genes Under Different Conditions. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme inhibition assay. Retrieved from [Link]

  • SpringerLink. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]

  • Oxford Academic. (2018, June 3). A comparison of mechanistic signaling pathway activity analysis methods. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

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  • PubMed Central. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • AA Blocks. (n.d.). 736094-91-0 | ethyl 1-amino-2-methylcyclopentane-1-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. Retrieved from [Link]

  • ChemSub. (n.d.). ethyl 2-amino-1-methylcyclopentane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://www.jocpr.
  • PubChem. (n.d.). 4-Ethyl-2-methylcyclopentane-1-carboxylic acid | C9H16O2 | CID 129181543. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of ethyl [ N -(alkylthio)thiocarbonyl]aminoacetates | Request PDF. Retrieved from [Link]

Sources

Application

Topic: Chiral Resolution and Purification Techniques for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

An Application Note and Protocol Guide Introduction Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is a crucial chiral building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is a crucial chiral building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents. As with many pharmaceuticals, the biological activity is often confined to a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. Consequently, the efficient and scalable resolution of its racemic mixture into individual, pure enantiomers is a critical step in the drug development and manufacturing pipeline. This document provides a detailed guide for researchers and process chemists on the primary techniques for the chiral resolution and purification of this compound, grounded in established scientific principles and field-proven methodologies.

Diastereomeric Salt Crystallization: A Classical Approach

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The underlying principle involves the reaction of the racemic amino ester with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization.

Principle of Separation

The reaction of a racemic mixture of Ethyl (±)-1-amino-2-methylcyclopentane-1-carboxylate with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts:

  • (1R,2S)-ethyl 1-amino-2-methylcyclopentane-1-carboxylate - L-tartrate

  • (1S,2R)-ethyl 1-amino-2-methylcyclopentane-1-carboxylate - L-tartrate

Due to their different three-dimensional arrangements, these salts exhibit distinct crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomer can be selectively precipitated while the other remains in the mother liquor. The desired enantiomer is then recovered by basification of the isolated salt.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid
  • Salt Formation: Dissolve one molar equivalent of racemic Ethyl 1-amino-2-methylcyclopentane-1-carboxylate in a suitable solvent such as ethanol or methanol at an elevated temperature (e.g., 60°C).

  • Addition of Resolving Agent: In a separate vessel, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, also at an elevated temperature. Slowly add the tartaric acid solution to the amino ester solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool to 0-5°C for several hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove impurities from the mother liquor.

  • Enantiomer Liberation: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to >10 with a base (e.g., 2M NaOH) to liberate the free amino ester into the organic phase.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched Ethyl 1-amino-2-methylcyclopentane-1-carboxylate.

  • Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC (see Section 2.0).

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_process Process cluster_recovery Recovery racemate Racemic Amino Ester in Ethanol mix Mix & Heat racemate->mix acid L-(+)-Tartaric Acid in Ethanol (0.5 eq) acid->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter liberate Basification (NaOH) & Extraction filter->liberate Less Soluble Diastereomeric Salt mother_liquor Mother Liquor (Enriched in other enantiomer) filter->mother_liquor purify Dry & Concentrate liberate->purify product Enriched Enantiomer purify->product

Caption: Workflow of Diastereomeric Salt Resolution.

Data Summary: Common Resolving Agents
Resolving AgentTypical SolventsKey Considerations
L-(+)-Tartaric AcidEthanol, Methanol, WaterWidely available and cost-effective. The choice of solvent is critical for separation efficiency.
(1R)-(-)-Camphor-10-sulfonic acidIsopropanol, AcetoneStrong acid, forms well-defined crystalline salts.
N-Acetyl-L-phenylalanineEthyl Acetate, DichloromethaneOffers different selectivity compared to tartaric or camphorsulfonic acid.

Chiral Chromatography: High-Resolution Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for both analytical determination of enantiomeric excess and for preparative-scale purification. The choice of the CSP is the most critical parameter for achieving successful separation.

The separation mechanism is based on the differential transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to one enantiomer being retained longer on the column than the other.

  • System Preparation: Equilibrate the chiral HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the Ethyl 1-amino-2-methylcyclopentane-1-carboxylate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Elution and Detection: Elute the enantiomers with the mobile phase at a constant flow rate. Monitor the column effluent using a UV detector (e.g., at 210 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee %).

G cluster_input Input cluster_system HPLC System cluster_output Output sample Sample Solution (1 mg/mL) injector Injector sample->injector pump HPLC Pump (Mobile Phase) pump->injector column Chiral Column (e.g., Chiralpak AD-H) injector->column detector UV Detector column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram data Data Analysis (ee % Calculation) chromatogram->data

Caption: Workflow for Chiral HPLC Analysis.

Chiral Stationary Phase (CSP)Mobile PhaseFlow RateDetection
Chiralpak® AD-Hn-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine1.0 mL/minUV at 210 nm
Chiralcel® OD-Hn-Hexane / Ethanol (85:15 v/v) + 0.1% Trifluoroacetic Acid0.8 mL/minUV at 210 nm
Lux® Cellulose-1Heptane / Ethanol (95:5 v/v)1.2 mL/minUV at 210 nm
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using a supercritical fluid (typically CO₂) as the main component of the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.

The separation principle in chiral SFC is analogous to HPLC, relying on the differential interactions between the enantiomers and the CSP. The use of supercritical CO₂ as the mobile phase offers low viscosity and high diffusivity, which can lead to higher efficiency and faster analysis times compared to liquid chromatography.

Chiral Stationary Phase (CSP)Mobile PhaseFlow RateBack Pressure
Chiralpak® ICCO₂ / Methanol (80:20 v/v) + 0.2% Isopropylamine3.0 mL/min150 bar
Lux® Amylose-2CO₂ / Ethanol (70:30 v/v)4.0 mL/min120 bar
Trefoil® CEL1CO₂ / Isopropanol (85:15 v/v) + 0.1% Diethylamine2.5 mL/min180 bar

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers. It utilizes the inherent stereoselectivity of enzymes, such as lipases or proteases, to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.

Principle of Separation

For a racemic amino ester, a lipase can be used to selectively hydrolyze one enantiomer to its corresponding amino acid, while leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the amino acid can then be easily separated based on their different chemical properties (e.g., solubility, charge) through standard extraction procedures.

Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), suspend the racemic Ethyl 1-amino-2-methylcyclopentane-1-carboxylate.

  • Enzyme Addition: Add a suitable lipase (e.g., Candida antarctica Lipase B, CAL-B) to the mixture. The enzyme can be in a free or immobilized form.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) and monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.

  • Work-up: Once the desired conversion is achieved, stop the reaction (e.g., by filtering off the immobilized enzyme or by pH adjustment).

  • Separation: Acidify the reaction mixture to protonate the newly formed amino acid, making it water-soluble. Extract the unreacted amino ester with an organic solvent (e.g., ethyl acetate).

  • Isolation: The organic layer contains the enantiomerically pure ester. The aqueous layer contains the enantiomerically pure amino acid, which can be isolated if desired.

Workflow for Enzymatic Resolution

G cluster_reaction Enzymatic Reaction cluster_separation Separation & Isolation racemate Racemic Amino Ester in Buffer (pH 7.5) react Incubation & Stirring (Monitor by HPLC) racemate->react enzyme Lipase (e.g., CAL-B) enzyme->react workup Acidify & Extract with Ethyl Acetate react->workup ~50% Conversion org_phase Organic Phase workup->org_phase aq_phase Aqueous Phase workup->aq_phase product_ester Enriched Ester Enantiomer org_phase->product_ester product_acid Enriched Amino Acid Enantiomer aq_phase->product_acid

Caption: Workflow for Enzymatic Resolution via Hydrolysis.

Data Summary: Suitable Enzymes and Conditions
EnzymeTypical Reaction ConditionsKey Advantages
Candida antarctica Lipase B (CAL-B)Phosphate buffer (pH 7.0-8.0), 30-50°CHigh enantioselectivity for a wide range of substrates, commercially available in immobilized form.
Pseudomonas cepacia Lipase (PCL)Biphasic system (e.g., buffer/toluene), 40°COften shows complementary selectivity to CAL-B.
SubtilisinTris buffer (pH 8.0), 25°CA protease that can also catalyze the hydrolysis of esters with high stereoselectivity.

References

  • Chiral Chromatography Guide. Phenomenex Inc. [Link]

  • Introduction to Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]

  • Biocatalysis and Enzymatic Resolutions. Chemical Reviews, American Chemical Society. [Link]

  • Chiral Stationary Phases for HPLC. Daicel Chiral Technologies. [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate . This non-natural alicyclic α -amino acid ester is a structurally constrained cycloleucine derivative critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate . This non-natural alicyclic α -amino acid ester is a structurally constrained cycloleucine derivative critical for peptide design and drug development. Due to the steric bulk of the quaternary α -carbon and the adjacent methyl group, researchers frequently encounter bottlenecks during its synthesis.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis.

Synthetic Workflow & Mechanistic Overview

The most robust route for synthesizing α,α -disubstituted cyclic amino acids is the Bucherer-Bergs reaction , followed by rigorous hydrolysis and Fischer esterification[1]. This three-step workflow leverages the crystalline nature of the hydantoin intermediate to bypass complex chromatographic purifications.

SynthesisWorkflow SM 2-Methylcyclopentanone Step1 Bucherer-Bergs KCN, (NH4)2CO3 SM->Step1 Int1 Spiro-hydantoin Step1->Int1 Step2 Hydrolysis 6M HCl, Reflux Int1->Step2 Int2 1-Amino-2-methylcyclopentane -1-carboxylic acid Step2->Int2 Step3 Esterification EtOH, SOCl2 Int2->Step3 Product Ethyl 1-amino-2-methyl cyclopentane-1-carboxylate Step3->Product

Workflow for the synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , allowing you to confirm the success of the reaction in real-time before proceeding to the next step.

Protocol A: Bucherer-Bergs Synthesis of the Spiro-hydantoin
  • Preparation: Dissolve 2-methylcyclopentanone (1.0 eq) in a 1:1 mixture of ethanol and water (0.5 M).

  • Reagent Addition: Add ammonium carbonate (3.0 eq) and stir at room temperature for 15 minutes to initiate imine formation. Cautiously add potassium cyanide (1.5 eq). (Safety: KCN is highly toxic; execute strictly in a rated fume hood).

  • Reaction: Heat the sealed system to 60–70 °C for 12–24 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive ketone (visualized via KMnO4 stain) indicates completion. Cool the mixture and acidify to pH 3 using 1M HCl. Validation: A rapid, dense precipitation of the spiro-hydantoin will occur. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Acidic Hydrolysis to the Free Amino Acid
  • Suspension: Suspend the spiro-hydantoin in 6M HCl (10 mL per gram of substrate).

  • Reflux: Heat the mixture to a vigorous reflux (110 °C) for 48–72 hours.

  • Self-Validation & Workup: The hydrolysis of the hydantoin ring releases carbon dioxide. Validation: The reaction is complete when CO2 gas evolution (bubbling) entirely ceases. Furthermore, spotting the reaction mixture on a silica plate and applying a ninhydrin stain will yield a deep purple color, confirming the presence of the primary amine.

  • Isolation: Concentrate the mixture to absolute dryness under reduced pressure to yield the hydrochloride salt of 1-amino-2-methylcyclopentane-1-carboxylic acid[2].

Protocol C: Thionyl Chloride-Mediated Esterification
  • Activation: Suspend the amino acid hydrochloride in anhydrous ethanol (0.2 M). Cool to 0 °C in an ice bath.

  • Reagent Addition: Dropwise add thionyl chloride (SOCl2, 2.5 eq).

  • Reflux: Heat the mixture to 80 °C for 24–48 hours.

  • Self-Validation & Workup: Validation: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the polar amino acid is converted into the highly soluble ester.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3 (pH 8), and extract with dichloromethane. Dry the organic layer over MgSO4 and evaporate to yield the final product.

Troubleshooting & FAQs

Q1: Why is my Bucherer-Bergs reaction yielding a mixture of diastereomers, and how can I control it? A: 2-methylcyclopentanone possesses a stereocenter at the C2 position. During the multicomponent assembly, the incoming cyanide ion attacks the intermediate imine. Because of the steric bulk of the adjacent 2-methyl group, the attack occurs preferentially from the less hindered face[3]. This inherent facial selectivity results in a major and minor diastereomer (cis/trans relationship between the methyl and the newly formed amine). While absolute stereocontrol is impossible in a one-pot Bucherer-Bergs reaction, you can isolate the major diastereomer later via fractional crystallization of the final ester.

Q2: The hydrolysis of the spiro-hydantoin is incomplete even after 24 hours. What is the mechanistic cause? A: Spiro-hydantoins derived from α,α -disubstituted cycloalkanes are notoriously stable. The tetrahedral intermediate formed during hydrolysis is highly encumbered by the cyclic framework and the adjacent α -methyl group[4]. To overcome this massive steric activation barrier, you must maintain a vigorous reflux (110 °C) for at least 48–72 hours. If acidic conditions fail, utilizing alkaline hydrolysis (Ba(OH)2 at 120 °C) can provide a stronger nucleophile (OH⁻) to drive the ring-opening kinetics[3].

Q3: My esterification reaction stalls at ~40% conversion when using standard H2SO4/Ethanol. How can I optimize this? A: Standard Fischer esterification relies on an equilibrium that produces water as a byproduct. The quaternary α -carbon of 1-amino-2-methylcyclopentane-1-carboxylic acid imposes severe steric hindrance, making the forward reaction exceptionally slow. Solution: Switch to the Thionyl Chloride (SOCl2) method described in Protocol C. SOCl2 reacts with ethanol to generate anhydrous HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride intermediate. This bypasses the standard equilibrium and drives the reaction forward irreversibly. Ensure a large excess of SOCl2 (2.5–3.0 eq) to compensate for the steric bulk.

Quantitative Data & Reaction Parameters

Use the following table to benchmark your experimental parameters and expected yields against field-proven standards.

Reaction StepReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Critical Success Parameter
1. Hydantoin Formation 2-Methylcyclopentanone, KCN, (NH4)2CO3, EtOH/H2O60–7012–2465–80%Precise cyanide equivalence; sealed system to prevent NH3 escape.
2. Acidic Hydrolysis Spiro-hydantoin, 6M HCl11048–7270–85%Vigorous reflux; continuous monitoring of CO2 evolution.
3. Esterification Amino acid HCl, Anhydrous EtOH, SOCl28024–4860–75%Strictly anhydrous conditions; excess SOCl2 to overcome steric hindrance.

References

  • [2] Mechanism of S-Adenosyl-l-methionine C-Methylation by Cobalamin-dependent Radical S-Adenosyl-l-methionine Methylase in 1-Amino-2-methylcyclopropanecarboxylic Acid Biosynthesis. PubMed (NIH). URL:[Link]

  • [3] Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (MDPI) via ResearchGate. URL:[Link]

Sources

Optimization

Improving enantiomeric excess in Ethyl 1-amino-2-methylcyclopentane-1-carboxylate production

Technical Support Center: Synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate A Guide to Improving Enantiomeric Excess and Overcoming Synthetic Challenges Welcome to the Technical Support Center for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

A Guide to Improving Enantiomeric Excess and Overcoming Synthetic Challenges

Welcome to the Technical Support Center for the synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related α,α-disubstituted amino acids. These compounds are of significant interest due to their ability to modify peptide conformations and as precursors to bioactive molecules.[1] However, their synthesis, particularly achieving high enantiomeric excess (ee), presents considerable challenges due to steric hindrance at the quaternary carbon center.[1][2]

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this valuable compound.

Troubleshooting & FAQs

Category 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent and critical issue in the synthesis of chiral molecules.[3] This section addresses common causes and provides systematic troubleshooting strategies.

Question 1: I've performed an asymmetric synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, but the enantiomeric excess is consistently low. What are the first steps I should take to troubleshoot this?

Answer: When faced with low enantiomeric excess, a systematic evaluation of your experimental setup and reagents is crucial.[4]

Initial Verification Steps:

  • Reagent and Catalyst Purity: Confirm the purity of all starting materials, reagents, and the chiral catalyst.[4] Impurities can interfere with the catalytic cycle or promote non-selective side reactions.[3][4] If you have synthesized a chiral ligand-metal complex in-house, verify its structural integrity using techniques like NMR spectroscopy.[4]

  • Solvent Quality: Ensure your solvent is of an appropriate grade and, most importantly, anhydrous. Trace amounts of water can deactivate or alter the selectivity of many chiral catalysts.[4]

  • Reaction Temperature: Double-check and ensure strict control over the reaction temperature. Even minor fluctuations can significantly impact the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[4][5] Lowering the temperature often leads to higher ee.[3][5]

  • Concentration and Stoichiometry: Re-verify all measurements and concentrations.[4] Substrate concentration can influence enantioselectivity, and in some cases, more dilute conditions may be favorable.[4]

Logical Workflow for Troubleshooting Low Enantioselectivity:

start Low Enantiomeric Excess Detected reagent_check Verify Purity of Starting Materials, Reagents, and Catalyst start->reagent_check solvent_check Ensure Solvent is Anhydrous and High Purity reagent_check->solvent_check temp_check Confirm Accurate and Stable Reaction Temperature solvent_check->temp_check concentration_check Re-verify Stoichiometry and Concentrations temp_check->concentration_check control_reaction Run a Control Reaction with a Known Substrate concentration_check->control_reaction catalyst_issue Catalyst Problem Suspected control_reaction->catalyst_issue optimize_conditions Systematically Optimize Reaction Conditions catalyst_issue->optimize_conditions Control Fails catalyst_issue->optimize_conditions Control Succeeds solvent_screen Screen Different Solvents optimize_conditions->solvent_screen temp_screen Vary Reaction Temperature optimize_conditions->temp_screen catalyst_screen Screen Different Chiral Catalysts/Ligands optimize_conditions->catalyst_screen resolution Consider Post-Synthesis Resolution Techniques optimize_conditions->resolution Optimization Insufficient success High Enantiomeric Excess Achieved solvent_screen->success temp_screen->success catalyst_screen->success resolution->success

Caption: A decision-making flowchart for troubleshooting low enantiomeric excess.

Question 2: My control reactions suggest the catalyst is active but not selective for my specific substrate. What are my options?

Answer: If your catalyst is active with a standard substrate but shows low selectivity with Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, the issue likely lies in the interaction between your specific substrate and the chiral catalyst.

Strategies to Improve Catalyst/Substrate Interaction:

  • Ligand Modification: The chiral ligand is the primary source of stereocontrol.[5] Introducing different substituents on the ligand can alter its steric and electronic properties, potentially leading to a better "fit" for your substrate.

  • Catalyst System Screening: The synthesis of α,α-disubstituted amino acids is a well-researched area with various catalytic systems available. Consider exploring different classes of catalysts. For instance, the Asymmetric Strecker synthesis is a powerful method for producing α-amino acids and has seen the development of numerous chiral catalysts, including those based on chiral ammonium salts, (salen)Al(III) complexes, and zirconium complexes.[6][7]

  • Solvent Screening: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies.[4] A systematic screening of solvents with varying polarities and coordinating abilities is often a fruitful endeavor.[4]

Question 3: I am considering enzymatic resolution as an alternative to improve the enantiomeric excess. What are the key considerations for this approach?

Answer: Enzymatic kinetic resolution is an excellent strategy for obtaining enantiomerically pure amino esters.[8] This method utilizes the high stereoselectivity of enzymes, often lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[8][9]

Key Considerations for Enzymatic Resolution:

ParameterImportanceConsiderations
Enzyme Selection HighLipases, such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B), have shown excellent activity and enantioselectivity for cyclic amino esters.[8][10] The source of the enzyme can also be a factor.[8]
Acylating Agent HighThe choice of acylating agent can dramatically affect the selectivity of the enzymatic process.[8]
Solvent MediumThe reaction is typically performed in an organic solvent, and screening different solvents can optimize both reaction rate and enantioselectivity.[10]
Temperature MediumTemperature affects the rate of the enzymatic reaction and can also influence enantioselectivity.
Conversion CriticalFor a kinetic resolution, achieving close to 50% conversion is often ideal to obtain both the unreacted starting material and the acylated product in high enantiomeric purity.[8]

Experimental Workflow for Enzymatic Kinetic Resolution:

racemic_ester Racemic Ethyl 1-amino-2-methylcyclopentane-1-carboxylate reaction Enzymatic Acylation in Organic Solvent racemic_ester->reaction enzyme Enzyme (e.g., CAL-A) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction separation Separation (e.g., Chromatography) reaction->separation unreacted_ester (R)-Enantiomer (High ee) separation->unreacted_ester Unreacted acylated_product N-Acylated (S)-Enantiomer (High ee) separation->acylated_product Reacted

Caption: General workflow for the enzymatic kinetic resolution of a racemic amino ester.

Category 2: Poor Yield and Side Product Formation

Low yields can be caused by a variety of factors, including incomplete reactions, product degradation, or the formation of side products.

Question 4: My reaction has a low yield, even though the starting material is fully consumed. What are potential side reactions, and how can I mitigate them?

Answer: In the synthesis of α,α-disubstituted amino acids, several side reactions can lead to low yields.

Common Side Reactions and Mitigation Strategies:

  • Racemization: The α-proton of amino acid esters can be susceptible to racemization under certain conditions, particularly with the use of strong bases. Using milder reaction conditions and carefully controlling the stoichiometry of any basic reagents can help minimize this.

  • Elimination Reactions: Depending on the specific synthetic route, elimination reactions can be a competing pathway. Optimizing the reaction temperature, often by lowering it, can favor the desired substitution or addition reaction over elimination.[5]

  • Over-alkylation (in alkylation-based syntheses): If your synthesis involves the alkylation of a glycine equivalent, there is a risk of di-alkylation. Using a bulky protecting group on the nitrogen can sterically hinder a second alkylation.

  • Hydrolysis (of the ester): If water is present, particularly under basic or acidic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensuring strictly anhydrous conditions is key.[4]

Troubleshooting Poor Yield:

  • Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture and analyze it by techniques such as ¹H NMR, LC-MS, or GC-MS. This can help you identify the major side products and give you clues about the undesired reaction pathways.

  • Reaction Monitoring: Carefully monitor the reaction progress over time using TLC or another suitable analytical technique. This will help you determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Purity of Reagents: As with low ee, impurities in starting materials can lead to side reactions.[4]

References

  • Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 7, 1074–1079. [Link]

  • Corey, E.J., & Grogan, M.J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1(1), 157-160. [Link]

  • Vachal, P., & Jacobsen, E.N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 124(34), 10012-10014. [Link]

  • Kato, N., et al. (2006). Assembly State of Catalytic Modules as Chiral Switches in Asymmetric Strecker Amino Acid Synthesis. Angewandte Chemie International Edition, 45(2), 311-315. [Link]

  • Forgó, P., & Forró, E. (2006). Enzymatic kinetic resolution of β-amino acid derivatives. PhD thesis, University of Szeged. [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • Boesten, W. H. J., et al. (1999). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 1(2), 185-188. [Link]

  • Ooi, T., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Organic Letters, 20(11), 3245-3249. [Link]

  • Wang, Y., et al. (2014). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society, 136(49), 17402-17405. [Link]

  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chemical Science, 15(5), 1546-1565. [Link]

  • Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. [Link]

  • Kim, D. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. LinkedIn. [Link]

  • Zhang, J., et al. (2023). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 25(33), 6171-6176. [Link]

  • Nardecchia, I., et al. (2021). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. CHIMIA, 75(4), 302-310. [Link]

  • Carreira, E.M. (n.d.). Asymmetric reactions_synthesis. ETH Zurich. [Link]

  • Banfi, L., et al. (2018). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. Molecules, 23(9), 2333. [Link]

  • Chen, J., et al. (2013). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 11(36), 6049-6052. [Link]

  • Blaser, H.U. (2002). Guidelines and methodologies in asymmetric synthesis and catalysis. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]

  • Risi, C.D., et al. (2023). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. The Journal of Organic Chemistry, 88(17), 12224-12234. [Link]

  • Lee, T.B., & Sarpong, R. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Organic Letters, 4(23), 4041-4044. [Link]

  • Belyk, K.M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 875-881. [Link]

  • Wang, J., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104-1108. [Link]

Sources

Troubleshooting

Resolving solubility issues of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate in organic solvents

Title: Technical Support Center: Troubleshooting Solubility of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate Introduction: Welcome to the Technical Support Center. This guide is specifically engineered for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Solubility of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Introduction: Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (CAS: 736094-91-0). As an alicyclic amino acid ester, this compound is a highly valuable, conformationally rigid building block in peptide synthesis and pharmacophore design. However, its unique structural features—specifically the sterically hindered primary amine and the cyclopentane backbone—present distinct solubility challenges in organic solvents.

This guide synthesizes thermodynamic principles and practical benchtop methodologies to help you diagnose and resolve solubility issues, ensuring seamless integration into your synthetic workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my compound completely insoluble in dichloromethane (DCM) and diethyl ether, even with sonication? Expert Insight & Causality: The most common reason for total insolubility in aprotic organic solvents is the protonation state of the compound. Commercially supplied alicyclic amino esters are almost universally synthesized and shipped as hydrochloride (HCl) salts to prevent spontaneous degradation and improve shelf life. The HCl salt forms a rigid, highly polar ionic crystal lattice. According to foundational thermodynamic studies on amino acid solubility, the ionic nature of these salts strictly limits their dissolution to highly polar, protic solvents (like water or methanol) where ion-dipole interactions can overcome the lattice energy[1]. Resolution: To achieve solubility in DCM, ethyl acetate (EtOAc), or ether, you must perform a basic aqueous workup to neutralize the salt and isolate the lipophilic free base (See Protocol A).

Q2: I successfully dissolved the free base in Tetrahydrofuran (THF), but after 48 hours on the benchtop, a fine white precipitate formed. What is this precipitate? Expert Insight & Causality: Primary amines attached to cycloalkane rings are highly reactive toward atmospheric components. The precipitate is likely the result of two competing degradation pathways:

  • Carbamate Formation: The free primary amine rapidly absorbs atmospheric carbon dioxide (CO₂) to form an insoluble carbamate salt.

  • Ester Hydrolysis: Trace moisture in the THF or atmospheric humidity can catalyze the hydrolysis of the ethyl ester, reverting the molecule back to 1-amino-2-methylcyclopentane-1-carboxylic acid. This parent compound exists as a zwitterion (inner salt) and is notoriously insoluble in nearly all organic solvent systems, precipitating out of solution[2]. Resolution: Always store the free base solution over activated 4Å molecular sieves under an inert atmosphere (Argon or Nitrogen). If precipitation has already occurred, the solution must be filtered and the esterification repeated if hydrolysis was the culprit.

Q3: How does the 2-methyl group affect the solubility profile compared to standard cycloleucine esters? Expert Insight & Causality: The introduction of the methyl group at the C2 position of the cyclopentane ring introduces significant steric hindrance around the adjacent amine and ester moieties. This steric bulk disrupts the highly ordered intermolecular hydrogen-bonding networks that typically form between amino ester molecules[3]. Consequently, the free base of the 2-methyl derivative exhibits slightly enhanced solubility in moderately polar solvents (like EtOAc) compared to its unmethylated counterparts, as the energetic penalty for breaking solute-solute interactions is lower. However, this same steric bulk can slow down the kinetics of dissolution, meaning gentle heating (30-40°C) may be required to reach equilibrium faster.

Quantitative Data Presentation

To aid in solvent selection, the following table summarizes the empirical solubility profiles of both the HCl salt and the Free Base forms of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate across common laboratory solvents.

Solvent SystemPolarity IndexDielectric Constant (ε)Solubility: HCl Salt FormSolubility: Free Base Form
Water (Milli-Q) 10.280.1High (>100 mg/mL)Low (<5 mg/mL)
Methanol (MeOH) 5.132.7High (>50 mg/mL)High (>50 mg/mL)
Tetrahydrofuran (THF) 4.07.5Insoluble High (>50 mg/mL)
Dichloromethane (DCM) 3.18.9Insoluble High (>100 mg/mL)
Ethyl Acetate (EtOAc) 4.46.0Insoluble Moderate (~30 mg/mL)
Hexane / Heptane 0.11.9Insoluble Low (<10 mg/mL)

Note: Dissolution in binary mixed solvents (e.g., Methanol/EtOAc) can be utilized to tune solubility for crystallization, as the dissolution process is heavily entropy-driven.

Diagnostic Visualization Workflows

The following diagrams map out the logical troubleshooting steps and the chemical pathways that dictate the solubility of this compound.

Workflow 1: Solubility Troubleshooting Decision Tree

SolubilityTroubleshooting Start Compound Insoluble in Organic Solvent CheckForm Verify Compound Form (Check CoA/Label) Start->CheckForm IsSalt Identified as HCl Salt CheckForm->IsSalt Yes IsFreeBase Identified as Free Base CheckForm->IsFreeBase No FreeBasing Perform Aqueous Basic Workup (pH > 9) IsSalt->FreeBasing Action Required CheckMoisture Investigate Moisture or Air Exposure IsFreeBase->CheckMoisture Investigate Degradation Hydrolyzed Zwitterion / Carbamate Precipitate Formed CheckMoisture->Hydrolyzed H2O/CO2 Present DrySolvent Filter & Use Anhydrous Solvents + Argon Hydrolyzed->DrySolvent Preventive Action

Caption: Decision tree for diagnosing and resolving organic solvent insolubility.

Workflow 2: Chemical State and Solubility Pathway

ChemicalPathway Salt HCl Salt Polar / Ionic Insoluble in DCM FreeBase Free Base Lipophilic Soluble in DCM/THF Salt->FreeBase Aq. Base (pH 9-10) Zwitterion Zwitterion Hydrolyzed Acid Insoluble in Organics FreeBase->Zwitterion Trace H2O (Hydrolysis) Carbamate Carbamate Salt CO2 Adduct Insoluble Precipitate FreeBase->Carbamate Atmospheric CO2

Caption: Chemical transformations dictating the solubility state of the amino ester.

Standard Operating Procedures (Experimental Protocols)

Protocol A: Free-Basing the HCl Salt for Organic Synthesis

This protocol is a self-validating system: the initial suspension will be cloudy, and successful free-basing is visually confirmed when the organic layer becomes completely transparent as the lipophilic free base partitions into it.

Materials:

  • Ethyl 1-amino-2-methylcyclopentane-1-carboxylate HCl salt

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Weigh the required amount of the HCl salt into a separatory funnel. Add DCM (10 mL per 1 gram of compound). The salt will remain suspended (cloudy).

  • Basification: Slowly add an equal volume of saturated aqueous NaHCO₃. Expert Note: For highly hindered alicyclic amines, NaHCO₃ (pH ~8.5) may be too weak to fully drive the equilibrium. If the organic layer remains cloudy after vigorous shaking, carefully add 1M NaOH dropwise until the aqueous layer reaches pH 9.5 - 10.0.

  • Extraction: Stopper and invert the separatory funnel, venting frequently to release CO₂ gas (if using bicarbonate). Shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. The lower organic layer (if using DCM) should now be completely clear, indicating successful partitioning of the free base.

  • Washing & Drying: Collect the organic layer. Wash once with saturated brine to remove residual water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Let sit for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent thermal degradation.

Protocol B: Anhydrous Storage to Prevent Precipitation

To prevent the ester hydrolysis and carbamate formation described in Q2, follow this rigorous storage protocol.

Step-by-Step Methodology:

  • Preparation of Sieves: Activate 4Å molecular sieves by heating them in a vacuum oven at 250°C for 12 hours. Let them cool under vacuum.

  • Solvent Drying: Dissolve the freshly prepared free base in your chosen anhydrous solvent (e.g., THF or DCM).

  • Addition of Sieves: Add the activated 4Å molecular sieves to the storage flask (approx. 10% w/v).

  • Inert Atmosphere: Purge the headspace of the flask with a gentle stream of Argon gas for 30 seconds.

  • Sealing: Seal the flask tightly with a suba-seal septum and wrap with Parafilm. Store at 4°C. Expert Note: Allow the flask to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

References

  • The Solubility of Amino Acids in Various Solvent Systems Needham, T. E. (1970). Open Access Dissertations. Paper 159. University of Rhode Island. URL:[Link]

  • A Convenient Synthesis of Some Phenyl‐Substituted Aliyclic β‐Amino Esters and β‐Lactams ChemistrySelect. (2023). Volume 8, Issue 19, e202303898. Wiley-VCH GmbH. URL:[Link]

  • Experimental Study and Correlation of the Solid-liquid Equilibrium of Some Amino Acids in Binary Organic Solvents Korean Chemical Engineering Research. (2024). KoreaScience. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Welcome to the Analytical Troubleshooting Center. As researchers and drug development professionals, you require robust, reproducible chromatographic methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As researchers and drug development professionals, you require robust, reproducible chromatographic methods. Analyzing unnatural amino acid derivatives, such as Ethyl 1-amino-2-methylcyclopentane-1-carboxylate , often presents significant chromatographic challenges.

This guide provides a mechanistic understanding of peak tailing for this specific aliphatic amino ester, alongside field-proven, self-validating protocols to restore peak symmetry and method reliability.

Diagnostic Workflow: Chemical vs. Physical Tailing

Before altering mobile phases or replacing columns, you must isolate the root cause of the tailing. Peak tailing generally stems from either a chemical interaction (acid-base/ion-exchange) or a physical system defect (void volumes/plumbing issues)[1].

HPLC_Troubleshooting Start Observe Peak Tailing Ethyl 1-amino-2-methylcyclopentane-1-carboxylate TestNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->TestNeutral NeutralTails Does the Neutral Marker Tail? TestNeutral->NeutralTails Physical Physical Problem (System Void, Fittings, Overload) NeutralTails->Physical Yes Chemical Chemical Problem (Secondary Silanol Interactions) NeutralTails->Chemical No FixPhysical 1. Check PEEK/Stainless fittings 2. Reduce injection volume 3. Replace guard/analytical column Physical->FixPhysical FixChemical 1. Lower pH (< 3.0) with TFA 2. Add TEA competing base 3. Use base-deactivated C18 Chemical->FixChemical

Diagnostic workflow for differentiating chemical and physical HPLC peak tailing.

In-Depth Troubleshooting FAQs

Q1: Mechanistically, why does Ethyl 1-amino-2-methylcyclopentane-1-carboxylate exhibit severe tailing on standard C18 columns? A: This compound contains a highly basic primary amine group attached to a cyclopentane ring. At a typical mid-range mobile phase pH (pH 4–8), this amine is fully protonated ( NH3+​ ). Standard silica-based C18 columns, even when end-capped, possess residual surface silanol groups (Si-OH). Because the pKa of these silanols is approximately 3.5–4.5, they are ionized (Si-O ) at mid-pH levels[2].

As your analyte travels through the column, it undergoes a dual-mode retention mechanism: primary hydrophobic partitioning with the C18 chains, and secondary electrostatic (ion-exchange) interactions with the negatively charged silanols[3]. The desorption kinetics of these ion-exchange interactions are slow—acting "like velcro"—which causes a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical tail[1].

Q2: How can I optimize my mobile phase to suppress this chemical tailing? A: The most effective approach is to manipulate the ionization state of either the stationary phase or the analyte.

  • Low-pH Strategy (Recommended): By lowering the mobile phase pH to ≤ 3.0 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, you force the surface silanols into their fully protonated, neutral state (Si-OH)[2][4]. This neutralizes their negative charge, eliminating the electrostatic attraction. Furthermore, TFA acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated amine, which significantly sharpens the peak.

  • High-pH Strategy: If using a high-pH tolerant hybrid silica column (e.g., Waters XBridge), you can raise the pH above 10.5 (using ammonium bicarbonate or hydroxide). This deprotonates the primary amine into its neutral free-base form, preventing it from interacting with any ionized silanols.

Q3: I am restricted to a mid-pH mobile phase due to my detector and column limitations. What are alternative chemical solutions? A: If you cannot alter the pH, you must block the active silanol sites. You can achieve this by adding a competing base, such as Triethylamine (TEA), to your mobile phase at a concentration of 10–20 mM. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites. It acts as a sacrificial blocker, saturating the secondary interaction sites so that your larger amino ester analyte interacts solely via hydrophobic partitioning[5]. Alternatively, switching to a "base-deactivated" column with polar-embedded groups (e.g., amide phases) will internally shield the silica surface from the analyte[1].

Q4: How do I definitively prove the tailing is a chemical interaction and not a physical system void? A: You must perform the Neutral Marker Test . Inject a highly neutral, hydrophobic compound (such as toluene or uracil, depending on your organic modifier). Neutral compounds cannot undergo acid-base or ion-exchange interactions[1]. If the neutral peak is perfectly symmetrical (Tailing Factor Tf​≈1.0 ) but your amino ester tails, the issue is strictly chemical. If the neutral peak also tails, the instrument has a physical problem, such as a poorly seated fitting creating a dead volume, or a collapsed column bed[1].

Experimental Protocols

Protocol A: The Neutral Marker Diagnostic Test

This protocol is a self-validating system check to isolate instrument plumbing issues from chemical interactions.

  • Preparation of Marker Solution: Prepare a solution containing 10 µg/mL of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate and 5 µg/mL of Toluene (if using Acetonitrile/Methanol) or Uracil (if using highly aqueous phases) in the mobile phase diluent.

  • Isocratic Elution: Run the system isocratically at your method's standard organic/aqueous ratio to ensure both peaks elute between k′=2 and k′=5 .

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height.

    • Result A: Toluene Tf​≤1.1 , Amino Ester Tf​≥1.5 Chemical Issue . Proceed to Protocol B.

    • Result B: Toluene Tf​≥1.5 , Amino Ester Tf​≥1.5 Physical Issue . Inspect PEEK tubing connections, replace the guard column, and ensure the sample solvent matches the mobile phase strength.

Protocol B: Low-pH Ion-Pairing RP-HPLC Method

A robust methodology for analyzing basic aliphatic amino esters.

  • Mobile Phase A Preparation: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v TFA). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be approximately 2.1.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v TFA).

  • Column Selection: Install a base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry)[1].

  • Equilibration: Flush the column with 10 column volumes of 50:50 A:B to passivate the system with TFA, ensuring all silanols are protonated and ion-pairing equilibrium is reached.

  • System Suitability Test (SST): Inject the amino ester standard. The acceptance criteria for the SST must dictate a Tf​ between 0.95 and 1.20, and a theoretical plate count ( N ) > 10,000.

Quantitative Data: Impact of Method Conditions on Peak Shape

The following table summarizes expected chromatographic outcomes for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate under various troubleshooting conditions.

Chromatographic ConditionMechanism of ActionExpected Tailing Factor ( Tf​ )Resolution / Sensitivity Impact
Standard C18, pH 6.5 Buffer Unshielded ion-exchange between protonated amine and ionized silanols (Si-O ).1.8 – 3.5 (Severe)Poor resolution; broad peaks reduce signal-to-noise (S/N) ratio.
Standard C18, pH 2.1 (0.1% TFA) Silanols protonated (Si-OH); TFA acts as an ion-pairing agent for the amine.1.0 – 1.2 (Excellent)High S/N ratio; sharp peaks; slight increase in retention time ( k′ ).
Standard C18, pH 6.5 + 15mM TEA Triethylamine competitively binds to and masks active silanol sites.1.1 – 1.3 (Good)Good peak shape; TEA may cause baseline noise in UV at low wavelengths.
Hybrid C18, pH 10.5 (Ammonia) Amine is deprotonated to neutral free base; no electrostatic interactions.1.0 – 1.1 (Excellent)Maximum retention; requires specialized high-pH stable columns.
Standard C18, Overloaded Injection Mass overload saturates the stationary phase capacity locally.> 2.0 (Fronting/Tailing)Peak broadening; retention time shifts earlier.

References

  • Axion Labs. HPLC Peak Tailing Causes and Solutions. Available at:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Al-Shura, A. M. High Performance Liquid Chromatography: Theory. ASAU. Available at:[Link]

  • National Institutes of Health (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Available at:[Link]

Sources

Troubleshooting

Reducing unwanted side reactions during Ethyl 1-amino-2-methylcyclopentane-1-carboxylate preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing Ethyl 1-amino-2-methylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing Ethyl 1-amino-2-methylcyclopentane-1-carboxylate .

The synthesis of this unnatural, highly sterically hindered alicyclic α -amino acid derivative presents unique mechanistic challenges. The presence of the α -methyl group on the cyclopentyl ring creates significant steric clash, altering reaction kinetics and shifting thermodynamic equilibria. This guide deconstructs the standard three-step synthetic workflow (Bucherer-Bergs hydantoin formation Alkaline hydrolysis Thionyl chloride-mediated esterification) to help you predict, diagnose, and eliminate unwanted side reactions [1].

Synthetic Workflow & Side Reaction Mapping

The following pathway illustrates the optimized synthetic route, highlighting the critical junctures where side reactions typically derail the yield.

SynthesisWorkflow Ketone 2-Methylcyclopentanone Hydantoin Spirohydantoin Intermediate (Bucherer-Bergs) Ketone->Hydantoin KCN, (NH4)2CO3 60°C, Sealed Cyanohydrin Side Rxn: Cyanohydrin (Incomplete conversion) Ketone->Cyanohydrin AminoAcid 1-Amino-2-methylcyclopentane- 1-carboxylic acid Hydantoin->AminoAcid Ba(OH)2, H2O 160°C, Autoclave Epimer Side Rxn: C2 Epimerization (Harsh hydrolysis) Hydantoin->Epimer Ester Ethyl 1-amino-2-methylcyclopentane- 1-carboxylate HCl AminoAcid->Ester SOCl2, Abs. EtOH Reflux 48h DKP Side Rxn: Diketopiperazine (Dimerization of free base) AminoAcid->DKP

Fig 1: 3-Step synthesis workflow highlighting targeted intermediates and major side reactions.

Troubleshooting FAQs

Q1: Why is my Bucherer-Bergs reaction yielding high amounts of unreacted 2-methylcyclopentanone or stalling at the cyanohydrin intermediate? Causality: The α -methyl group creates severe steric hindrance around the ketone carbonyl. The initial nucleophilic attack by cyanide to form the cyanohydrin is reversible. If the subsequent trapping by ammonia and CO 2​ is too slow due to this steric clash, the equilibrium shifts back to the starting materials or stalls at the cyanohydrin intermediate [4]. Solution: You must force the equilibrium forward. Use a sealed pressure vessel to keep NH 3​ and CO 2​ dissolved in the solution, and elevate the temperature to 60–80 °C. Increase the equivalents of (NH 4​ ) 2​ CO 3​ to a 3-fold excess to drive the mass action.

Q2: How can I control the diastereoselectivity (cis/trans ratio) during the initial ring formation? Causality: The Bucherer-Bergs reaction on 2-substituted cyclopentanones operates under thermodynamic control. The bulky spirohydantoin ring will preferentially orient trans to the 2-methyl group to minimize 1,3-diaxial-like steric interactions within the envelope conformation of the cyclopentane ring. Solution: Strict kinetic control is unachievable here. Instead, embrace thermodynamic control by running the reaction for an extended period (48 hours) at 60 °C. This ensures complete equilibration to the more thermodynamically stable trans isomer (where the methyl and amino groups are trans to each other).

Q3: My hydantoin hydrolysis is stalling, resulting in low yields of the free amino acid. How do I force it to completion without causing epimerization? Causality: Spirohydantoins are notoriously resistant to hydrolysis, and the 2-methyl group further shields the hydantoin carbonyls from nucleophilic attack by hydroxide or water. Standard refluxing in 6M HCl or 2M NaOH is insufficient [1]. However, extending the time in standard boiling base leads to C2 epimerization due to prolonged enolization. Solution: Employ harsh, targeted alkaline hydrolysis using Barium Hydroxide (Ba(OH) 2​⋅8 H 2​ O) in water at 160 °C in a stainless steel autoclave for 24 hours. The barium ion acts as a Lewis acid, coordinating with the hydantoin carbonyl oxygen and increasing its electrophilicity, thereby accelerating hydroxide attack.

Q4: During esterification with EtOH/SOCl 2​ , I am seeing incomplete conversion and some decomposition. What is the cause? Causality: The C1 carbon is a fully substituted quaternary center. Standard Fischer esterification is heavily retarded by this steric bulk. If the reaction is pushed with excessive heat without strictly anhydrous conditions, the SOCl 2​ degrades, and trace water hydrolyzes the highly reactive intermediate acyl chloride back to the starting material. Solution: Ensure absolute ethanol is used. Generate the active esterification reagent (ethyl chlorosulfite/HCl) in situ by adding SOCl 2​ dropwise at 0 °C before adding the amino acid. Reflux for a full 48 hours.

Q5: Upon neutralizing the ethyl ester hydrochloride to the free base, I observe a new byproduct forming over time. What is it? Causality: The free base of the ethyl ester is highly prone to intermolecular nucleophilic acyl substitution. The unhindered primary amine of one molecule attacks the ester carbonyl of another, forming a stable diketopiperazine (DKP) dimer. Solution: Never store the product as a free base. Isolate, purify, and store the compound as the hydrochloride salt. Only neutralize with a mild base (e.g., saturated NaHCO 3​ ) immediately prior to your next synthetic step.

Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from standard literature conditions to the sterically-optimized conditions detailed in this guide.

Reaction StepStandard ConditionsOptimized ConditionsTarget YieldMajor Side Product (%)
1. Hydantoin Formation KCN, (NH 4​ ) 2​ CO 3​ , EtOH/H 2​ O, 25°C, 24hKCN, (NH 4​ ) 2​ CO 3​ (3 eq), EtOH/H 2​ O, 60°C, Sealed, 48h82 - 88%Cyanohydrin (< 5%)
2. Hydrolysis 6M HCl, Reflux, 48hBa(OH) 2​⋅8 H 2​ O, H 2​ O, 160°C, Autoclave, 24h75 - 80%Unreacted Hydantoin (< 2%)
3. Esterification EtOH, H 2​ SO 4​ (cat.), Reflux, 24hAbs. EtOH, SOCl 2​ (2 eq), 0°C Reflux, 48h90 - 95%Diketopiperazine (0% as HCl salt)

Optimized Experimental Protocols

These self-validating protocols incorporate built-in checkpoints to ensure reaction fidelity at each stage.

Protocol A: Synthesis of 2-Methylcyclopentane-5-spirohydantoin

  • In a heavy-walled pressure vessel, dissolve 2-methylcyclopentanone (1.0 eq) in a 1:1 mixture of ethanol and water (0.5 M concentration).

  • Add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq). Caution: Highly toxic. Perform in a well-ventilated fume hood.

  • Seal the vessel and heat to 60 °C with vigorous stirring for 48 hours.

  • Validation Check: Cool the vessel, carefully vent, and check an aliquot via TLC (Hexanes:EtOAc 7:3). The ketone spot should be completely absent.

  • Concentrate the mixture under reduced pressure to remove ethanol. Acidify the aqueous residue to pH 3 with 1M HCl to precipitate the hydantoin. Filter, wash with cold water, and dry under vacuum.

Protocol B: Hydrolysis to 1-Amino-2-methylcyclopentane-1-carboxylic acid

  • Transfer the spirohydantoin (1.0 eq) to a Teflon-lined stainless steel autoclave.

  • Add Ba(OH) 2​⋅8 H 2​ O (2.5 eq) and deionized water (to achieve a 0.3 M solution).

  • Seal the autoclave and heat to 160 °C for 24 hours.

  • Cool to room temperature. Transfer the suspension to a beaker and add equimolar 1M H 2​ SO 4​ (relative to Barium) dropwise to precipitate BaSO 4​ .

  • Validation Check: Boil the suspension for 10 minutes to coagulate the BaSO 4​ , then filter through a Celite pad. The filtrate should be clear.

  • Concentrate the filtrate in vacuo until crystallization begins. Add a small amount of acetone to complete precipitation. Filter and dry the free amino acid.

Protocol C: Esterification to Ethyl 1-amino-2-methylcyclopentane-1-carboxylate HCl

  • Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube. Add absolute ethanol (10 mL per gram of amino acid) and cool to 0 °C in an ice bath.

  • Dropwise, add Thionyl Chloride (SOCl 2​ , 2.0 eq) over 15 minutes. Stir for an additional 15 minutes at 0 °C.

  • Add the solid 1-amino-2-methylcyclopentane-1-carboxylic acid (1.0 eq) in one portion.

  • Remove the ice bath, warm to room temperature, and then heat to a gentle reflux for 48 hours.

  • Validation Check: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via 1 H-NMR. Look for the disappearance of the α -proton shift associated with the free acid and the appearance of the ethyl ester quartet (~4.2 ppm).

  • Once complete, concentrate the reaction mixture in vacuo to yield a crude viscous oil. Triturate with cold diethyl ether to precipitate the product as a white, crystalline hydrochloride salt. Store under argon at -20 °C.

References

  • Washburn, L. C., et al. "Effect of Structure on Tumor Specificity of Alicyclic α-Amino Acids." Cancer Research, vol. 38, no. 8, 1978, pp. 2271-2273. URL: [Link]

  • "Mechanism of S-Adenosyl-l-methionine C-Methylation by Cobalamin-dependent Radical S-Adenosyl-l-methionine Methylase in 1-Amino-2-methylcyclopropanecarboxylic Acid Biosynthesis." Organic Letters, ACS Publications, 2022. URL: [Link]

  • "Nutritional Evaluation of Milk-, Plant-, and Insect-Based Protein Materials by Protein Digestibility Using the INFOGEST Digestion Method." Journal of Agricultural and Food Chemistry, ACS Publications, 2023. URL: [Link]

  • "Name Reactions in Organic Synthesis." DOKUMEN.PUB, Cambridge University Press. URL: [Link]

Optimization

Long-term storage and handling stability guidelines for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Welcome to the Technical Support Center for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate . As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate . As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with sterically hindered alicyclic α -amino acid esters.

Unlike standard linear amino acids, the quaternary α -carbon and the 2-methylcyclopentyl ring in this compound introduce specific steric constraints. However, the presence of a primary amine and an ethyl ester makes it inherently susceptible to three primary degradation pathways: base-catalyzed ester hydrolysis, intermolecular diketopiperazine (DKP) formation, and atmospheric oxidation/carbamate formation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute scientific integrity during your workflows.

Quantitative Stability & Storage Parameters

To maintain >99% purity over a multi-year drug development campaign, storage conditions must be strictly tailored to the chemical state of the compound (Free Base vs. Hydrochloride Salt).

Table 1: Comparative Storage and Handling Guidelines

ParameterFree Base FormHydrochloride (HCl) Salt Form
Long-Term Storage -20°C (Deep Freeze)2°C to 8°C (Refrigerated)
Short-Term Handling 0°C to 4°C (< 24 hours)Room Temperature (< 7 days)
Atmosphere Argon or Nitrogen (Strictly Inert)Desiccated (Dry Air acceptable)
Aqueous pH Limit 7.0 to 8.0 (Avoid pH > 8.0)Stable in acidic aqueous media
Primary Degradation Risk Diketopiperazine (DKP) formationEster hydrolysis (if exposed to moisture)

Mechanistic Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. The following diagram illustrates the logical relationships between environmental triggers and the resulting chemical degradation of alicyclic amino acid esters.

Degradation Start Ethyl 1-amino-2-methylcyclopentane -1-carboxylate (Free Base) Cond1 Moisture + Alkaline pH (>8) Start->Cond1 Cond2 Prolonged Storage (Room Temp / Liquid State) Start->Cond2 Cond3 Atmospheric CO2 + Moisture Start->Cond3 Deg1 Ester Hydrolysis (Yields Free Amino Acid) Cond1->Deg1 Deg2 Diketopiperazine (DKP) Formation (Self-condensation) Cond2->Deg2 Deg3 Carbamate Salt Formation (Insoluble) Cond3->Deg3

Caption: Major degradation pathways of alicyclic amino acid esters triggered by environmental factors.

Troubleshooting & FAQs

Q1: Why did the purity of my free base batch decrease significantly after a month at room temperature? Causality: You are observing Diketopiperazine (DKP) formation. Free base amino acid esters undergo intermolecular aminolysis, where the unprotonated primary amine of one molecule nucleophilically attacks the ester carbonyl of another. This forms a dipeptide intermediate that rapidly cyclizes into a highly stable 6-membered DKP ring. This is a pseudo-zero-order degradation pathway that is severely exacerbated during extended storage at room temperature[1]. Solution: Always store the free base at -20°C. If long-term storage is required, convert the compound to its hydrochloride salt. Protonating the amine eliminates its nucleophilicity, completely shutting down the DKP formation pathway.

Q2: How do I prevent ester hydrolysis during aqueous extraction or buffer preparation? Causality: The stability of amino acid esters decreases exponentially with increasing pH and temperature[2]. Under alkaline conditions (pH > 8), hydroxide ions attack the sterically hindered carbonyl carbon, irreversibly cleaving the ethyl ester to yield the free carboxylic acid and ethanol. Solution: When performing aqueous extractions, the pH of the aqueous layer is the most critical factor. You must strictly maintain the pH between 7.0 and 8.0[3]. A pH lower than 7 will protonate the amine, preventing extraction into the organic layer, while a pH above 8 will trigger rapid hydrolysis.

Q3: I noticed a white, insoluble precipitate forming when I opened the free base vial on the benchtop. What is it? Causality: This is a carbamate salt. Primary amines are highly reactive toward atmospheric carbon dioxide (CO2) in the presence of ambient moisture. Solution: The free base must never be handled in ambient air. All reactions and product isolations involving the free base must be set up inside a nitrogen-filled, inert atmosphere glovebox or via a Schlenk line[4].

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: To prepare a stable stock solution while preventing moisture condensation and carbamate formation.

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 1 hour. Note: Opening a cold vial immediately will cause atmospheric moisture to condense on the compound, initiating hydrolysis[5].

  • Inert Transfer: Transfer the unopened vial into a nitrogen-filled glovebox.

  • Solvent Preparation: Use only anhydrous, amine-free solvents (e.g., DMF, DMSO, or 1,4-Dioxane) that have been deoxygenated by purging with nitrogen and stored over activated 4 Å molecular sieves for 48 hours[4].

  • Dissolution: Dissolve the required mass of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate in the anhydrous solvent.

  • Storage: Aliquot the stock solution into amber glass vials, tightly seal with PTFE-lined caps, and store at -20°C. Use aliquots on the same day they are thawed.

Protocol B: Mild Extraction of the Free Base from the Hydrochloride Salt

Objective: To liberate the free base for immediate synthetic use without triggering base-catalyzed ester hydrolysis.

  • Dissolution: Dissolve the Ethyl 1-amino-2-methylcyclopentane-1-carboxylate HCl salt in chilled deionized water (0°C to 5°C). Note: Lower temperatures significantly slow down hydrolysis rates[3].

  • Organic Layering: Add an equal volume of a water-insoluble organic solvent (e.g., Ethyl Acetate or Dichloromethane) to the reaction flask.

  • pH Titration (Critical Step): Under continuous, vigorous stirring, slowly add a mild base (e.g., saturated aqueous NaHCO3) dropwise. Continuously monitor the aqueous layer with a calibrated pH meter. Stop the addition exactly when the pH reaches 7.5 to 8.0[3].

  • Separation: Transfer the biphasic mixture to a separatory funnel. Collect the organic layer.

  • Secondary Extraction: Extract the remaining aqueous layer two more times with fresh organic solvent to maximize yield.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

Optimal Handling Workflow

Workflow Step1 Receive Compound (Store at -20°C, Argon) Step2 Equilibrate to Room Temp (1 Hour in Desiccator) Step1->Step2 Step3 Open under Inert Atmosphere (Glovebox / N2 Purge) Step2->Step3 Step4 Prepare Stock Solution (Anhydrous DMF/DMSO over 4Å Sieves) Step3->Step4 Step5 Aliquoting & Storage (Seal with PTFE caps at -20°C) Step4->Step5

Caption: Step-by-step handling workflow to ensure chemical stability and prevent degradation.

References

  • Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir PubMed (National Institutes of Health) URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide PMC (National Institutes of Health) URL:[Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A)
  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles Canadian Science Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Ethyl 1-amino-2-methylcyclopentane-1-carboxylate with other alicyclic amino acid derivatives

An in-depth technical analysis of alicyclic amino acid derivatives requires a fundamental understanding of how conformational restriction dictates both chemical reactivity and biological behavior. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of alicyclic amino acid derivatives requires a fundamental understanding of how conformational restriction dictates both chemical reactivity and biological behavior. As a Senior Application Scientist, I have structured this guide to objectively compare Ethyl 1-amino-2-methylcyclopentane-1-carboxylate against other prominent alicyclic scaffolds, bridging the gap between physicochemical properties, organocatalytic utility, and radiotheranostic applications.

The Role of Alicyclic Scaffolds in Advanced Drug Design

Alicyclic amino acid derivatives have fundamentally transformed peptidomimetic drug design and molecular imaging. By embedding the α -carbon within a cycloalkane ring, these molecules enforce severe conformational restrictions, locking the amino acid into specific dihedral angles. This rigidity enhances proteolytic stability and receptor binding affinity.

While cyclobutane derivatives like 1-aminocyclobutane-1-carboxylic acid (ACBC) and anti-1-amino-3-fluorocyclobutyl-1-carboxylic acid (FACBC) have become clinical gold standards for 1[1], cyclopentane derivatives offer a distinctly different steric and lipophilic profile. Specifically, Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (CAS: 736094-91-0) introduces a chiral center at the β -position (the 2-methyl group), creating a highly functionalized, sterically constrained building block ideal for both organocatalysis and complex peptide synthesis.

Structural and Physicochemical Profiling

When designing conformationally rigid systems, ring size and substitution patterns dictate the molecule's steric bulk and lipophilicity. The 2-methylcyclopentane scaffold introduces significant steric hindrance compared to the relatively planar cyclobutane rings of ACBC or FACBC. Furthermore, the ethyl ester formulation prevents premature zwitterion formation, ensuring high solubility in organic solvents during early-stage synthetic manipulations, as noted in standard 2[2].

Table 1: Comparative Physicochemical Data of Key Alicyclic Amino Acid Derivatives

CompoundCAS NumberRing SizeSteric HindranceLipophilicity (Est. LogP)Primary Application
Ethyl 1-amino-2-methylcyclopentane-1-carboxylate 736094-91-05-memberedHigh ( α -quaternary, β -methyl)~1.8Peptidomimetics, Organocatalysis
1-Aminocyclobutane-1-carboxylic acid (ACBC) 22264-50-24-memberedModerate ( α -quaternary)~ -2.0 (zwitterion)PET Imaging ( 11 C-ACBC)
Anti-1-amino-3-fluorocyclobutyl-1-carboxylic acid (FACBC) 222877-46-74-memberedModerate~ -1.5 (zwitterion)PET Imaging ( 18 F-FACBC)
Methyl 1-amino-2-methylcyclopentane-1-carboxylate 1490034-55-35-memberedHigh~1.3Custom Synthesis, ADC linkers

Mechanistic Pathways: Cellular Uptake and Organocatalysis

Biological Transport (Radiotheranostics): Radiolabeled alicyclic amino acids are clinically pivotal because they accumulate rapidly in various human tumors[1]. These compounds are actively transported into malignant cells primarily via the L-type amino acid transporter 1 (LAT1), which is 3[3]. While cyclobutane derivatives dominate current PET imaging, cyclopentane derivatives offer a tunable lipophilic profile that can be leveraged to alter biodistribution or enhance metabolic stability against in vivo degradation.

Pathway TumorCell Tumor Cell Membrane LAT1 LAT1 Transporter (Overexpressed) TumorCell->LAT1 ASCT2 ASCT2 Transporter TumorCell->ASCT2 Metabolism Intracellular Accumulation (Low Efflux) LAT1->Metabolism ASCT2->Metabolism AlicyclicAA Alicyclic Amino Acid (e.g., Cyclopentane deriv.) AlicyclicAA->LAT1 High Affinity AlicyclicAA->ASCT2 Moderate Affinity PET PET Imaging / Target Binding Metabolism->PET

Cellular uptake pathway of alicyclic amino acids via LAT1/ASCT2 transporters in tumor cells.

Organocatalytic Activity: Beyond biological applications, alicyclic amino acids with rigid backbones exhibit potent organocatalytic activity. For instance, in the4[4], the steric bulk of the alicyclic ring effectively shields one face of the reactive enamine intermediate, dictating high enantiomeric excess (ee%). The 2-methyl group in Ethyl 1-amino-2-methylcyclopentane-1-carboxylate introduces an additional chiral vector, making it a highly compelling candidate for catalyst optimization compared to unbranched analogs.

Experimental Workflow: Handling Sterically Hindered Alicyclic Esters

Working with α -quaternary amino acids containing adjacent β -substituents requires specialized synthetic strategies. Standard room-temperature hydrolysis or conventional carbodiimide coupling (e.g., DCC/DIC) will fail due to the massive steric shielding of the carbonyl carbon.

Workflow Ester Ethyl 1-amino-2-methyl cyclopentane-1-carboxylate Hydrolysis Saponification (LiOH, THF/MeOH/H2O, 60°C) Ester->Hydrolysis FreeAcid Free Amino Acid Intermediate Hydrolysis->FreeAcid Overcomes steric shielding Activation Carboxyl Activation (HATU/HOAt, DIPEA) FreeAcid->Activation Coupling Peptide Coupling (Solid Phase) Activation->Coupling Highly reactive ester Product Conformationally Rigid Peptidomimetic Coupling->Product

Experimental workflow for the deprotection and peptide coupling of sterically hindered esters.

Self-Validating Protocol: Deprotection and Solid-Phase Peptide Coupling

Objective: To hydrolyze the ethyl ester and couple the sterically hindered quaternary amino acid to a growing peptide chain.

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve 1.0 eq of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate in a 3:1:1 mixture of THF/MeOH/H 2​ O.

    • Causality Check: THF ensures the lipophilic ester remains in solution, while H 2​ O dissolves the inorganic base. The mixed system prevents biphasic separation.

  • Add 5.0 eq of Lithium Hydroxide (LiOH·H 2​ O).

  • Reflux the mixture at 60°C for 12-18 hours.

    • Validation: Monitor via LC-MS. The disappearance of the ester peak (m/z 172.2 [M+H] + ) and the appearance of the free acid confirm completion. Standard RT hydrolysis will stall at <20% conversion.

  • Acidify with 1M HCl to pH 3-4 and extract with Ethyl Acetate to isolate the free amino acid.

Step 2: N-Terminal Protection (Fmoc-OSu)

  • Dissolve the free amino acid in 10% Na 2​ CO 3​ (aq) and Dioxane (1:1).

  • Add 1.2 eq of Fmoc-OSu at 0°C, then warm to room temperature and stir for 4 hours.

  • Isolate the Fmoc-protected intermediate via standard acidic workup and recrystallization.

Step 3: Sterically Hindered Peptide Coupling

  • Swell the resin-bound peptide (N-terminal deprotected) in DMF for 30 minutes.

  • Pre-activate 3.0 eq of the Fmoc-protected alicyclic amino acid with 2.9 eq of HATU and 3.0 eq of HOAt in DMF for 5 minutes.

    • Causality Check: HATU/HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole ester. This hyper-reactive intermediate is absolutely essential to overcome the steric barrier of the 2-methylcyclopentane ring.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) and transfer the mixture to the resin.

  • Agitate at 40°C for 4 hours.

    • Validation: Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) indicates successful coupling. If positive (blue), perform a double coupling cycle using PyAOP instead of HATU.

References

  • AA Blocks. "736094-91-0 | ethyl 1-amino-2-methylcyclopentane-1-carboxylate".2

  • Journal of Nuclear Medicine. "Tumor Cell Metabolism Imaging". 1

  • NIH / PMC. "The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β -amino acid derivatives".4

  • ResearchGate. "Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester...". 3

Sources

Comparative

Benchmarking Ethyl 1-amino-2-methylcyclopentane-1-carboxylate synthesis pathways for yield

Benchmarking Synthesis Pathways for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate: A Technical Comparison Guide As drug discovery increasingly relies on conformationally restricted peptidomimetics, cyclic quaternary α...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Pathways for Ethyl 1-amino-2-methylcyclopentane-1-carboxylate: A Technical Comparison Guide

As drug discovery increasingly relies on conformationally restricted peptidomimetics, cyclic quaternary α -amino acids have become critical building blocks. The target compound, Ethyl 1-amino-2-methylcyclopentane-1-carboxylate , introduces severe steric constraints due to the adjacent methyl group and the quaternary α -carbon (the Thorpe-Ingold effect).

Synthesizing this specific ester is notoriously difficult. Traditional routes that first synthesize the free amino acid face a massive bottleneck: the extreme steric crowding at the quaternary center makes standard Fischer esterification nearly impossible. As a Senior Application Scientist, I have benchmarked the three primary synthetic pathways to this molecule, evaluating them for yield, scalability, and mechanistic reliability.

Mechanistic Benchmarking of Synthesis Pathways

Pathway A: The Bucherer-Bergs Hydantoin Strategy (Classic & Robust)

The Bucherer-Bergs reaction is the historical gold standard for synthesizing sterically hindered quaternary amino acids. Reacting 2-methylcyclopentanone with potassium cyanide and ammonium carbonate yields a spiro-hydantoin intermediate[1].

  • Causality & Logic: Unlike direct cyanation, this multicomponent reaction operates under strict thermodynamic control. The reversibility of the initial aminonitrile formation allows the system to bypass the steric clash of the 2-methyl group, funneling the equilibrium into the highly stable, insoluble hydantoin "thermodynamic sink"[2].

  • The Bottleneck: While hydantoin formation is high-yielding, converting it to the target ethyl ester is agonizing. The hydantoin requires extremely harsh hydrolysis (e.g., 6N HCl at 150°C in a sealed tube for 48 hours) to yield the free acid. Subsequent esterification requires forcing conditions (refluxing SOCl2​ in ethanol for days), often resulting in poor overall yields of the final ester.

Pathway B: The Strecker Amino Nitrile Route (Direct but Hindered)

The Strecker synthesis attempts to directly install the amine and nitrile groups onto 2-methylcyclopentanone using NH4​Cl and KCN[3].

  • Causality & Logic: This reaction is kinetically controlled. The incoming cyanide nucleophile must attack the iminium ion. However, the α -methyl group on the cyclopentyl ring creates severe steric hindrance, blocking the trajectory of the nucleophile[4].

  • The Bottleneck: Yields are typically low (10-20%). Furthermore, the resulting α -amino nitrile is highly susceptible to retro-Strecker degradation during the subsequent aqueous hydrolysis step, leading to poor recovery of the free amino acid and abysmal yields of the final ester[3].

Pathway C: Phase-Transfer Catalyzed (PTC) Alkylation (Modern & Superior)

Instead of starting with the ketone, this modern approach utilizes a "glycine equivalent"—specifically, Ethyl N-(diphenylmethylene)glycinate [5]. By reacting this pre-formed ester with 1,4-dibromohexane under phase-transfer catalysis, the cyclopentane ring and the 2-methyl group are formed simultaneously[6].

  • Causality & Logic: This pathway completely bypasses the sterically hindered esterification step because the ethyl ester is already present in the starting material. The biphasic system (Toluene/50% aqueous KOH) ensures that the hydroxide base remains in the aqueous layer, preventing unwanted saponification of the ester. The lipophilic PTC shuttles the hydroxide to the interface to deprotonate the Schiff base. Primary alkylation occurs first at the less hindered terminal bromide, followed by an intramolecular secondary alkylation to close the 5-membered ring[7].

Quantitative Data Presentation

The following table summarizes the benchmarking data for the synthesis of the final target ester.

Synthesis PathwayPrimary MechanismKinetic / ThermodynamicOverall Yield (Target Ester)Diastereoselectivity (cis/trans)ScalabilityKey Bottleneck
A: Bucherer-Bergs Multicomponent HydantoinThermodynamic25 - 35%High (Thermodynamic preference)ModerateHarsh hydrolysis & sluggish esterification
B: Strecker Iminium CyanationKinetic10 - 20%Low to ModeratePoorSteric clash at 2-methyl position
C: PTC Alkylation Schiff Base AlkylationKinetic (Irreversible)70 - 85% Tunable via Chiral CatalystExcellent Cost of chiral catalyst (if asymmetric)

Pathway Visualization

SynthesisPathways SM1 2-Methylcyclopentanone Strecker Pathway B: Strecker (KCN, NH4Cl) SM1->Strecker BB Pathway A: Bucherer-Bergs (KCN, (NH4)2CO3) SM1->BB SM2 Ethyl N-(diphenylmethylene)glycinate + 1,4-Dibromohexane PTC Pathway C: PTC Alkylation (Base, Catalyst) SM2->PTC Nitrile α-Amino Nitrile Strecker->Nitrile Kinetic Control Hydantoin Spiro-Hydantoin BB->Hydantoin Thermodynamic Control Target Ethyl 1-amino-2-methylcyclopentane -1-carboxylate PTC->Target Direct Ester Formation (High Yield, Mild) Acid 1-Amino-2-methylcyclopentane -1-carboxylic acid Nitrile->Acid Harsh Hydrolysis (Retro-Strecker risk) Hydantoin->Acid Harsh Hydrolysis (Sealed Tube) Esterification Esterification (SOCl2, EtOH) Acid->Esterification Esterification->Target Low Yield (Steric Hindrance)

Fig 1: Mechanistic divergence of synthesis pathways for cyclic quaternary amino acid derivatives.

Experimental Protocol: Pathway C (Self-Validating PTC Alkylation)

Because Pathway C directly yields the ester and avoids the thermodynamic pitfalls of quaternary esterification, it is the recommended protocol for application scientists. This methodology is designed as a self-validating system: phase separation and pH-dependent extractions ensure high purity without the need for immediate chromatography.

Reagents & Materials:

  • Ethyl N-(diphenylmethylene)glycinate (1.0 eq, 10 mmol, 2.67 g)

  • 1,4-Dibromohexane (1.2 eq, 12 mmol, 2.93 g)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol, 0.32 g) - Note: Replace with a Maruoka chiral phase-transfer catalyst for enantioselective synthesis.

  • Toluene (30 mL)

  • 50% w/w Aqueous KOH (15 mL)

  • 1M HCl (aq) and Saturated NaHCO3​ (aq)

Step-by-Step Methodology:

  • Biphasic Setup & Alkylation:

    • Dissolve the glycine Schiff base and 1,4-dibromohexane in 30 mL of toluene in a 100 mL round-bottom flask.

    • Add the TBAB catalyst.

    • Causality Check: Cool the mixture to 0°C before adding the 50% KOH. The extreme basicity of 50% KOH can cause localized exothermic degradation of the imine if added at room temperature.

    • Add the 50% aqueous KOH dropwise under vigorous stirring (1000 rpm). Vigorous stirring is mandatory to maximize the interfacial surface area for the phase-transfer catalyst.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material indicates the completion of the cyclization.

  • Phase Separation & Imine Hydrolysis:

    • Dilute the mixture with water (20 mL) and separate the organic (toluene) layer. Wash the organic layer with brine and concentrate under reduced pressure.

    • Self-Validation: The crude residue contains the cyclized Schiff base. To isolate the target amine, dissolve the residue in THF (20 mL) and add 1M HCl (20 mL). Stir at room temperature for 2 hours. The acidic conditions selectively hydrolyze the diphenylmethylene imine to benzophenone and the desired primary amine hydrochloride, leaving the robust ethyl ester intact.

  • Purification via Acid-Base Extraction:

    • Wash the acidic aqueous layer with Diethyl Ether (3 x 20 mL).

    • Causality Check: This ether wash is critical; it completely removes the cleaved benzophenone byproduct and any unreacted alkylating agent, while the target molecule remains safely in the aqueous layer as a water-soluble hydrochloride salt.

    • Cool the aqueous layer to 0°C and slowly basify to pH 9-10 using Saturated NaHCO3​ .

    • Extract the free amine with Dichloromethane (3 x 20 mL). Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Ethyl 1-amino-2-methylcyclopentane-1-carboxylate as a pale yellow oil.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024. URL: [Link]

  • Jakubowska, A., & Kulig, K. (2013). "Progress in the Glycine Equivalent Based α-Amino Acids Synthesis." Current Organic Synthesis, 10(4), 547-563. URL: [Link]

  • Martens, J. (2010). "Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids." ChemCatChem, 2(4), 379-381. URL: [Link]

Sources

Validation

A Structural Showdown: Ethyl 1-amino-2-methylcyclopentane-1-carboxylate vs. Cyclic β-Amino Acids in Peptidomimetic Design

A Senior Application Scientist's Guide to Conformational Control in Drug Development For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Conformational Control in Drug Development

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, stability, and target specificity is a perpetual challenge. The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds has emerged as a powerful tool to modulate their pharmacological profiles. This guide provides an in-depth structural and functional comparison between two key classes of conformationally constrained amino acids: α,α-disubstituted cyclic amino acids, exemplified by Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, and cyclic β-amino acids. By understanding their distinct stereochemical and conformational properties, researchers can make more informed decisions in the design of next-generation peptidomimetics.

Introduction: The Rationale for Rigidity

The inherent flexibility of natural peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. Introducing conformational constraints into the peptide backbone can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing resistance to proteolytic degradation.[1] Both Ethyl 1-amino-2-methylcyclopentane-1-carboxylate, a representative α,α-disubstituted cyclic amino acid, and cyclic β-amino acids achieve this rigidity through different structural motifs, leading to distinct impacts on peptide secondary structure.

At the Core of the Comparison: Structural and Conformational Divergence

The fundamental difference between these two classes of amino acids lies in the placement of the amino group relative to the carboxyl group and the substitution pattern at the α-carbon.

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate , as an α,α-disubstituted α-amino acid, features a quaternary α-carbon integrated into a cyclopentane ring. This gem-disubstitution severely restricts the Ramachandran (φ, ψ) space available to the peptide backbone, strongly favoring helical conformations such as 310- and α-helices.[2] The presence of the 2-methyl group introduces an additional stereocenter, further influencing the puckering of the cyclopentane ring and the preferred orientation of the amino and carboxyl groups. The cis and trans diastereomers of such compounds will exhibit distinct conformational preferences, significantly impacting the overall peptide architecture.[3]

Cyclic β-amino acids , in contrast, have the amino group attached to the β-carbon. This additional methylene group in the backbone provides greater flexibility compared to their α-amino acid counterparts, yet the cyclic nature still imposes significant conformational constraints.[4] Depending on the ring size (cyclobutane, cyclopentane, cyclohexane) and the relative stereochemistry of the substituents, cyclic β-amino acids can induce a wider variety of secondary structures, including well-defined turns (β-turns, γ-turns) and various helical folds (e.g., 12-, 14-helices).[5][6]

The following diagram illustrates the fundamental structural differences:

Structural_Comparison Figure 1: Fundamental Structural Differences a_aa a_aa b_aa b_aa SPPS_Workflow Figure 2: General SPPS Workflow for Unnatural Amino Acids Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare resin Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Expose free amine Washing Washing Coupling->Washing 3. Introduce next amino acid Repeat Repeat Cycle Washing->Repeat 4. Remove excess reagents Repeat->Fmoc_Deprotection n cycles Cleavage Cleavage from Resin Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification 5. Release peptide Characterization Characterization (MS, NMR) Purification->Characterization 6. Isolate pure peptide

Figure 2: General SPPS Workflow for Unnatural Amino Acids
Structural Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are indispensable for determining the solution-state conformation of peptides containing these modified residues. [7][8]Key parameters to analyze include:

  • Chemical Shifts: Deviations from random coil values can indicate the presence of secondary structure.

  • 3JHNα Coupling Constants: Provide information about the backbone dihedral angle φ.

  • Nuclear Overhauser Effects (NOEs): Through-space correlations that reveal proximity between protons, which is crucial for defining the three-dimensional structure.

X-ray Crystallography: This technique provides high-resolution structural information in the solid state. Obtaining well-diffracting crystals of modified peptides can be challenging but offers unambiguous determination of the molecular conformation and intermolecular interactions. [9][10] The logical flow for structural determination is depicted below:

Structural_Determination_Workflow Figure 3: Workflow for Structural Determination Synthesis Peptide Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Crystallization Crystallization Purification->Crystallization Structure_Calculation Structure Calculation & Refinement NMR->Structure_Calculation Xray X-ray Crystallography Crystallization->Xray Xray->Structure_Calculation Conformational_Analysis Conformational Analysis Structure_Calculation->Conformational_Analysis

Figure 3: Workflow for Structural Determination

Conclusion and Future Perspectives

Both Ethyl 1-amino-2-methylcyclopentane-1-carboxylate and cyclic β-amino acids offer unique advantages for constraining peptide conformations. The choice between these building blocks should be guided by the desired secondary structure and the specific therapeutic application. α,α-Disubstituted cyclic amino acids are excellent choices for stabilizing helical structures, which are often involved in protein-protein interactions. Cyclic β-amino acids, with their ability to induce a wider range of secondary structures, provide a versatile toolkit for mimicking turns and loops or for creating novel peptide folds.

Future research will likely focus on the development of novel synthetic methodologies to access a greater diversity of these constrained amino acids with various functional groups. Furthermore, the combination of these different types of unnatural amino acids within the same peptide sequence could lead to the creation of highly complex and novel "foldamers" with unprecedented biological activities. The continued exploration of these powerful tools will undoubtedly accelerate the discovery and development of innovative peptide-based therapeutics.

References

  • Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition - PubMed. (2003). Retrieved from [Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors | Journal of the American Chemical Society. (2025). Retrieved from [Link]

  • A Newcomer's Guide to Peptide Crystallography - PMC - NIH. (n.d.). Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Retrieved from [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions | APC. (2024). Retrieved from [Link]

  • chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). Retrieved from [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed. (n.d.). Retrieved from [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC. (2012). Retrieved from [Link]

  • A 2D NMR method to study peptide phosphorylation - PubMed. (2007). Retrieved from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory | Journal of Chemical Education - ACS Publications. (2024). Retrieved from [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). Retrieved from [Link]

  • Beta Amino Acids and Beta Homo Amino Acids - Aapptec Peptides. (2020). Retrieved from [Link]

  • Thermodynamic Scale of β-Amino Acid Residue Propensities for an α-Helix-like Conformation | Journal of the American Chemical Society. (2018). Retrieved from [Link]

  • Dependence of α-helical and β-sheet amino acid propensities on the overall protein fold type - PMC. (2012). Retrieved from [Link]

  • A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | Biochemistry - ACS Publications. (2026). Retrieved from [Link]

  • Peptide Crystallization - Creative Biostructure. (n.d.). Retrieved from [Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC. (n.d.). Retrieved from [Link]

  • 1-Amino-2-phenylcyclopentane-1-carboxylic acid: A conformationally restricted phenylalanine analogue - Tel Aviv University. (2008). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate proper disposal procedures

[label="Start", Experimental workflow for the saponification of the amino ester. Part 3: Standard Operating Procedure (SOP) for Disposal Under Resource Conservation and Recovery Act (RCRA) guidelines, organic amines cann...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Start",

Experimental workflow for the saponification of the amino ester.

Part 3: Standard Operating Procedure (SOP) for Disposal

Under Resource Conservation and Recovery Act (RCRA) guidelines, organic amines cannot be discharged into the municipal sewer system or sent to standard landfills . The following self-validating protocols ensure safe segregation and preparation for high-temperature incineration.

Protocol A: Segregation of Organic Solvent Waste

Causality: Halogenated solvents (e.g., Dichloromethane) require specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated amine waste with halogenated waste unnecessarily increases disposal costs and environmental risk.

  • Identify the Matrix: Review the reaction workflow. Determine if the ester was dissolved or extracted using halogenated or non-halogenated solvents.

  • Route to Container:

    • If strictly non-halogenated (e.g., Ethyl acetate, THF, Methanol), transfer the liquid to the High-Density Polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste."

    • If any halogenated solvent was introduced, the entire mixture must be routed to the "Halogenated Organic Waste" container.

  • Self-Validation Step: Before sealing the waste container, cross-reference the physical lab notebook entry for the specific experiment. If DCM or Chloroform is listed at any step of the workup, default the entire stream to the Halogenated pathway.

Protocol B: Neutralization of Aqueous Amine Waste

Causality: Aqueous washes from the extraction of this compound will contain trace amounts of the basic amine. Adding unneutralized basic waste to a general aqueous waste carboy can trigger unforeseen exothermic reactions with acidic components already present in the drum.

  • Isolate: Transfer the aqueous workup washings containing trace Ethyl 1-amino-2-methylcyclopentane-1-carboxylate into a dedicated, open-top neutralization beaker inside a fume hood.

  • Neutralize: Slowly add 1M HCl dropwise while stirring continuously with a magnetic stir bar.

  • Self-Validation Step: Monitor the pH using a calibrated pH meter or universal indicator strips. The protocol is only considered complete when the pH stabilizes strictly between 6.0 and 8.0 for a minimum of 5 minutes.

  • Dispose: Once validated, funnel the neutralized solution into the institutional "Aqueous Non-Hazardous" or "Aqueous Amine Waste" carboy.

Protocol C: Final Destruction via Incineration

Causality: Because the molecule contains nitrogen, its thermal decomposition yields nitrogen oxides. Therefore, the segregated waste must be handed over to an EPA-certified waste management vendor equipped with high-temperature rotary kiln incinerators and post-combustion NOx scrubbers .

WasteDisposal Start Waste Generation: Ethyl 1-amino-2-methylcyclopentane- 1-carboxylate Solid Solid Waste (Contaminated Labware) Start->Solid Liquid Liquid Waste (Reaction Liquors) Start->Liquid Incineration High-Temperature Incineration (NOx Scrubbed) Solid->Incineration Direct Org Organic Phase Liquid->Org Aq Aqueous Phase Liquid->Aq Hal Halogenated (e.g., DCM) Org->Hal NonHal Non-Halogenated (e.g., EtOAc) Org->NonHal Aq->Incineration pH 6-8 Hal->Incineration NonHal->Incineration

Decision matrix for the segregation and disposal of amine waste streams.

References

  • Title: Treatment Technologies for Superfund: Environmental Response Training Program (165.3) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: Ethyl 1-amino-2-methylcyclopentane-1-carboxylate CAS#736094-91-0 Source: ChemRadar CAS Substance Database URL:[Link]

Handling

Personal protective equipment for handling Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

As a Senior Application Scientist, I understand that handling structurally complex, unnatural amino acid derivatives requires more than just a cursory glance at a standard safety sheet. To integrate Ethyl 1-amino-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling structurally complex, unnatural amino acid derivatives requires more than just a cursory glance at a standard safety sheet. To integrate Ethyl 1-amino-2-methylcyclopentane-1-carboxylate safely into your drug development or peptidomimetic workflows, you must understand the chemical causality behind its hazards.

The following guide is designed to be a self-validating system, ensuring that every operational step you take is grounded in mechanistic logic and authoritative safety standards.

Executive Summary & Chemical Profile

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is an alicyclic amino acid ester. In drug discovery, the rigid cyclopentane ring and adjacent methyl group provide significant steric hindrance, making it an excellent building block for conformationally restricted peptides.

PropertyValue
Chemical Name Ethyl 1-amino-2-methylcyclopentane-1-carboxylate
CAS Number 736094-91-0[1]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [2]
SMILES CCOC(C1(C(C)CCC1)N)=O[1]

Mechanistic Hazard Assessment (The "Why")

To handle this compound safely, you must understand how its specific functional groups interact with human physiology and the laboratory environment:

  • Enhanced Dermal Penetration (The Ester Effect): Native amino acids exist as highly polar zwitterions that struggle to cross lipid barriers. However, the ethyl esterification of this molecule masks the carboxylic acid, neutralizing its overall charge. This significantly increases its lipophilicity (LogP), allowing the molecule to rapidly partition into and penetrate the lipid-rich stratum corneum of human skin.

  • Alkaline Tissue Hydrolysis (The Amine Effect): Once absorbed, the primary amine acts as a localized weak base and nucleophile. Upon contact with the physiological moisture of the eyes, mucous membranes, or sweat, it abstracts protons. This creates localized alkaline conditions that cause cellular irritation or severe tissue damage[3].

  • Steric Persistence: The adjacent methyl group on the cyclopentane ring provides significant steric bulk. While useful for drug design, this hindrance slows enzymatic degradation if systemic absorption occurs, prolonging exposure.

Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile or Butyl rubber gloves[4].Aliphatic amines can permeate and degrade standard single-layer polymers over time. Double gloving provides a self-validating fail-safe against micro-tears.
Eye Protection Tight-fitting chemical safety goggles.Prevents vapor deposition of the volatile free-base amine onto the aqueous surface of the cornea. Standard safety glasses are insufficient.
Body Protection Flame-resistant lab coat, closed-toe shoes.Protects against accidental dermal splashes of the highly lipophilic ester.
Respiratory Certified Chemical Fume Hood[3].Captures volatile amine vapors before they reach the operator's breathing zone.

Operational Workflow & Safety Protocols

This step-by-step methodology ensures a self-validating loop where each action confirms the safety of the next.

Step 1: Containment Validation Before unsealing the reagent, verify the fume hood's face velocity monitor reads between 80–120 feet per minute (fpm)[3]. Validation: A physical tissue test (holding a small piece of tissue at the sash) should show a steady inward pull, confirming active containment.

Step 2: Inert Atmosphere Setup Purge the reaction vessel with an inert gas (Nitrogen or Argon). Aliphatic amines can slowly oxidize in the presence of atmospheric oxygen, leading to colored impurities and altered stoichiometry.

Step 3: Enclosed Transfer Using an anti-static spatula or a glass syringe (depending on ambient physical state), transfer the required mass of the compound[1].

Step 4: Decontamination Immediately rinse all transfer tools with a dilute acidic solution (e.g., 5% citric acid). Validation: The acid protonates any residual amine, rendering it instantly water-soluble and non-volatile, confirming the tools are safe for standard solvent washing.

OperationalWorkflow A 1. Fume Hood Verification B 2. PPE Donning (Double Nitrile) A->B C 3. Enclosed Weighing B->C D 4. Inert Gas Purge (N2/Ar) C->D E 5. Reagent Addition D->E

Caption: Workflow for the safe handling and transfer of alicyclic amino acid esters.

Accidental Release & Spill Management

In the event of a spill outside the fume hood, execute the following protocol:

Step 1: Isolate & Alert Immediately evacuate the immediate bench area and alert neighboring personnel[3].

Step 2: Containment (No Water) Do NOT use water, as it will rapidly spread the lipophilic ester across the benchtop. Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[5].

Step 3: In-Situ Neutralization Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid) over the absorbed spill. Validation: This protonates the amine, drastically reducing its vapor pressure and validating that the surrounding air is safe to breathe before physical cleanup begins.

Step 4: Collection Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable high-density polyethylene (HDPE) container.

SpillResponse S Spill Detected: Amine Ester I Isolate Area & Alert Personnel S->I A Absorb with Inert Material (Sand/Vermiculite) I->A D Collect in Sealable Container (Non-sparking tools) A->D W Label as Hazardous Amine Waste D->W

Caption: Step-by-step emergency response pathway for localized laboratory amine spills.

Waste Disposal Plan

Improper disposal of aliphatic amines can lead to catastrophic laboratory accidents. Adhere strictly to these segregation rules:

  • Segregation (Critical): Never mix amine waste with halogenated solvents (e.g., dichloromethane, chloroform). Mixtures of amines and organic halides can undergo alkylation reactions that generate heat and may react violently when pressurized in a sealed waste container[3]. Furthermore, keep away from heavy metal salts to prevent the formation of explosive fulminates[3].

  • Containment: Collect waste in a compatible, clearly labeled HDPE or glass container[6]. Securely cap the container immediately after adding waste to prevent amine vapor release into the lab environment[6].

  • Disposal: Label explicitly as "Hazardous Organic Amine Waste" and transfer to the facility's environmental health and safety (EHS) department for high-temperature incineration by a certified contractor[6].

References

  • AA Blocks. "ethyl 1-amino-2-methylcyclopentane-1-carboxylate (CAS: 736094-91-0)". AA Blocks Catalog. URL: [Link]

  • ChemRadar. "Ethyl 1-amino-2-methylcyclopentane-1-carboxylate CAS#736094-91-0". Global Chemical Inventory Search. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

Sources

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